Methyl 5-bromo-3-chloropicolinate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 5-bromo-3-chloropyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO2/c1-12-7(11)6-5(9)2-4(8)3-10-6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBNSPYFGGCZDJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=N1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60673234 | |
| Record name | Methyl 5-bromo-3-chloropyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60673234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214336-41-0 | |
| Record name | Methyl 5-bromo-3-chloropyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60673234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 5-bromo-3-chloropyridine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 5-bromo-3-chloropicolinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 5-bromo-3-chloropicolinate, a halogenated pyridine derivative of interest in organic synthesis and medicinal chemistry. This document details its chemical and physical properties, outlines plausible experimental protocols for its synthesis, purification, and analysis, and presents its safety information.
Chemical Identity and Properties
This compound, with the CAS Number 1214336-41-0 , is a polysubstituted aromatic ester. Its structure incorporates a pyridine ring, a methyl ester group, a bromine atom, and a chlorine atom, making it a versatile building block for the synthesis of more complex molecules.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1214336-41-0 | [1][2][3][4][5] |
| Molecular Formula | C₇H₅BrClNO₂ | [1][2][6] |
| Molecular Weight | 250.48 g/mol | [2][6] |
| IUPAC Name | methyl 5-bromo-3-chloropyridine-2-carboxylate | [2] |
| Synonyms | Methyl 5-bromo-3-chloropyridine-2-carboxylate, 5-Bromo-3-chloro-2-pyridinecarboxylic acid methyl ester | [3][6] |
| Appearance | White to off-white or pale-yellow solid/crystal | [1][3] |
| Purity | ≥97% (GC/HPLC) | [3][5] |
| Melting Point | 102.0 to 106.0 °C | [3] |
| Storage | Store at room temperature. | [4][5] |
Experimental Protocols
Synthesis: Esterification of 5-bromo-3-chloropicolinic acid
A plausible and common method for the synthesis of methyl esters from their corresponding carboxylic acids is through acid-catalyzed esterification or via an acyl chloride intermediate.
Objective: To synthesize this compound from 5-bromo-3-chloropicolinic acid.
Materials:
-
5-bromo-3-chloropicolinic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated) or Thionyl chloride
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvents for extraction (e.g., dichloromethane, ethyl acetate)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure (Acid-Catalyzed Esterification):
-
In a clean, dry round-bottom flask, dissolve 5-bromo-3-chloropicolinic acid in an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Attach a reflux condenser and heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Reduce the volume of methanol using a rotary evaporator.
-
Extract the aqueous residue with an organic solvent such as dichloromethane or ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
Purification: Recrystallization
To obtain a high-purity solid, the crude product from the synthesis can be purified by recrystallization.
Objective: To purify crude this compound.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, methanol, or a mixture of solvents like ethanol/water)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask and tubing
Procedure:
-
Transfer the crude solid to an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent to the flask.
-
Gently heat the mixture on a hot plate while stirring until the solid completely dissolves.
-
If the solution is colored, activated carbon can be added to decolorize it, followed by hot filtration to remove the carbon.
-
Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should be observed.
-
To maximize crystal yield, the flask can be placed in an ice bath once it has reached room temperature.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Dry the crystals in a vacuum oven to remove any residual solvent.
Analysis
The purity and identity of the synthesized this compound can be confirmed using various analytical techniques.
2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is used to confirm the structure of the molecule by analyzing the chemical shifts and coupling patterns of the hydrogen atoms. A Certificate of Analysis for this compound indicates that its ¹H NMR spectrum is consistent with its structure[1].
General Procedure:
-
Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum using an NMR spectrometer.
-
Process and analyze the resulting spectrum. The expected spectrum would show signals corresponding to the aromatic protons on the pyridine ring and a singlet for the methyl ester protons.
2.3.2. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)
GC and HPLC are chromatographic techniques used to assess the purity of the compound. Purity levels of ≥97% are commonly reported by suppliers, determined by these methods[3][5].
General GC Procedure:
-
Prepare a dilute solution of the sample in a volatile organic solvent.
-
Inject a small volume of the solution into the gas chromatograph.
-
The sample is vaporized and carried by an inert gas through a capillary column.
-
The components are separated based on their boiling points and interaction with the stationary phase.
-
A detector measures the amount of each component as it elutes from the column, generating a chromatogram. The purity is determined by the relative area of the product peak.
Safety Information
This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.
Table 2: Hazard and Precautionary Statements
| Category | Statement |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Logical Workflow
The following diagram illustrates the general workflow for the synthesis, purification, and analysis of this compound.
References
Technical Guide: Synthesis and Characterization of Methyl 5-bromo-3-chloropicolinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-bromo-3-chloropicolinate is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its utility as a key building block stems from the versatile reactivity of the pyridine ring, further functionalized with bromo and chloro substituents, making it an attractive scaffold for the synthesis of a diverse range of complex molecules and potential pharmaceutical agents. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, including detailed experimental protocols and a summary of its key physicochemical properties.
Physicochemical Properties
This compound is a white to pale-yellow or yellow-brown solid.[1] A compilation of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 1214336-41-0 | [1][2] |
| Molecular Formula | C₇H₅BrClNO₂ | [2] |
| Molecular Weight | 250.48 g/mol | [2] |
| Appearance | White to Yellow powder to crystal | [1] |
| Melting Point | 102.0 to 106.0 °C | |
| Purity | ≥97% (GC) | [1] |
| IUPAC Name | methyl 5-bromo-3-chloropyridine-2-carboxylate | [1] |
| Synonyms | Methyl 5-bromo-3-chloropyridine-2-carboxylate, 5-Bromo-3-chloro-2-pyridinecarboxylic acid methyl ester | [2] |
| Storage | Room Temperature | [1] |
Synthesis of this compound
The primary synthetic route to this compound involves a two-step process: the synthesis of the precursor carboxylic acid, 5-bromo-3-chloropicolinic acid, followed by its esterification with methanol.
Synthesis Workflow
References
"Methyl 5-bromo-3-chloropicolinate" molecular structure and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 5-bromo-3-chloropicolinate, a key intermediate in the synthesis of various bioactive compounds. This document outlines its chemical structure, properties, a detailed experimental protocol for its synthesis, and its role as a versatile building block in medicinal chemistry and drug discovery.
Molecular Structure and IUPAC Name
This compound is a halogenated pyridine derivative. The presence of bromo and chloro substituents, along with a methyl ester group on the pyridine ring, makes it a valuable precursor for a wide range of chemical modifications.
-
IUPAC Name: methyl 5-bromo-3-chloropyridine-2-carboxylate[1][2]
-
Synonyms: Methyl 5-bromo-3-chloropyridine-2-carboxylate, 5-Bromo-3-chloro-2-pyridinecarboxylic acid methyl ester[1][3]
The molecular structure is depicted below:
Caption: Molecular structure of this compound.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below. These properties are essential for its handling, storage, and application in chemical synthesis.
| Property | Value |
| Molecular Weight | 250.48 g/mol [1][2][6] |
| Appearance | White to Pale-yellow to Yellow-brown Solid/Powder to crystal[2] |
| Purity | ≥97%[2] |
| Melting Point | 102.0 to 106.0 °C |
| Boiling Point | 311 °C[4] |
| Density | 1.684 g/cm³[4] |
| Flash Point | 142 °C[4] |
| pKa (Predicted) | -3.26 ± 0.10[4] |
| LogP | 2.2841[6] |
| Storage | Room Temperature[2][6] |
Experimental Protocol: Synthesis
The following is a representative experimental protocol for the synthesis of this compound, adapted from literature procedures. This synthesis involves the conversion of a carboxylic acid to its corresponding methyl ester.
Starting Material: 5-bromo-2-hydroxynicotinic acid
Reagents and Solvents:
-
Thionyl chloride (SOCl₂)
-
N,N-dimethylformamide (DMF)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Anhydrous methanol (CH₃OH)
Procedure:
-
A solution of 5-bromo-2-hydroxynicotinic acid (0.138 mol) and N,N-dimethylformamide (0.138 mol) in thionyl chloride (160 mL) is refluxed for 2 hours.[1]
-
After the reaction is complete, the excess thionyl chloride is removed by evaporation under reduced pressure.[1]
-
The resulting yellow residue is dissolved in anhydrous dichloromethane (200 mL).[1]
-
Anhydrous methanol is then added dropwise to the solution.[1]
-
The mixture is refluxed for 1 hour.[1]
-
The solvent is evaporated to yield the crude product as a slightly yellow oil, which crystallizes upon standing at room temperature.[1]
Purification:
Crystals suitable for analysis can be obtained by slow evaporation from an ethanol solution at room temperature.
Applications in Research and Drug Discovery
This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the field of drug discovery. It is categorized as a "Protein Degrader Building Block," indicating its utility in the development of PROTACs (Proteolysis Targeting Chimeras) and other targeted protein degradation technologies.[7] The distinct reactivity of the bromo and chloro substituents allows for selective functionalization through various cross-coupling reactions, enabling the construction of diverse molecular scaffolds.
Logical Workflow: Synthesis and Purification
The following diagram illustrates the logical workflow for the synthesis and purification of this compound.
Caption: A logical workflow for the synthesis of this compound.
References
- 1. Methyl 5-bromo-2-chloropyridine-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 3. Methyl 5-bromo-3-methylpicolinate | C8H8BrNO2 | CID 45789787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. calpaclab.com [calpaclab.com]
- 5. Methyl 3-bromo-6-chloropicolinate | C7H5BrClNO2 | CID 46311200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis method of 3-bromo-5-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]
- 7. calpaclab.com [calpaclab.com]
Spectral Analysis of Methyl 5-bromo-3-chloropicolinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the predicted spectral data for Methyl 5-bromo-3-chloropicolinate, a key heterocyclic building block in pharmaceutical and agrochemical research. Due to the limited availability of public experimental spectral data for this specific compound, this document presents predicted values derived from spectral analysis of structurally analogous compounds, including methyl picolinate and 3,5-dichloropyridine. This guide also outlines the standard experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a comprehensive resource for researchers working with this and similar molecules.
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound. These predictions are based on established principles of spectroscopy and comparative analysis of related structures.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~8.6 | d | 1H | H-6 |
| ~8.2 | d | 1H | H-4 |
| ~3.9 | s | 3H | -OCH₃ |
Predicted solvent: CDCl₃. The chemical shifts are referenced to TMS (δ = 0.00 ppm).
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~164 | C=O (ester) |
| ~152 | C-2 |
| ~148 | C-6 |
| ~140 | C-4 |
| ~132 | C-3 |
| ~120 | C-5 |
| ~53 | -OCH₃ |
Predicted solvent: CDCl₃. The chemical shifts are referenced to TMS (δ = 0.00 ppm).
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2960 | Medium | Aliphatic C-H stretch (-OCH₃) |
| ~1730 | Strong | C=O stretch (ester) |
| ~1580, 1470 | Medium-Strong | Aromatic C=C and C=N stretching |
| ~1250, 1100 | Strong | C-O stretch (ester) |
| ~850-750 | Strong | C-Cl and C-Br stretches |
Sample preparation: KBr pellet.
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Abundance | Assignment |
| 251/253/255 | High | [M]⁺ (Molecular ion peak with characteristic isotopic pattern for Br and Cl) |
| 220/222/224 | Medium | [M - OCH₃]⁺ |
| 192/194/196 | Medium | [M - COOCH₃]⁺ |
| 172/174 | Low | [M - Br]⁺ |
| 137 | Low | [M - Br - Cl]⁺ |
Ionization method: Electron Ionization (EI).
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques used in the characterization of compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample, this compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0.03% v/v).
-
Cap the NMR tube and gently agitate to ensure complete dissolution and homogeneity.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-32 (signal averaging to improve signal-to-noise).
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation (KBr Pellet Method):
-
Thoroughly dry spectroscopic grade potassium bromide (KBr) in an oven to remove any moisture.
-
In an agate mortar and pestle, grind 1-2 mg of the solid sample into a very fine powder.
-
Add approximately 100-200 mg of the dried KBr to the mortar.
-
Gently but thoroughly mix and grind the sample and KBr together to ensure a homogenous mixture.
-
Transfer the mixture to a pellet press die.
-
Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent pellet.
-
Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum of a pure KBr pellet should be acquired and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.[1]
-
If necessary, filter the solution to remove any particulate matter.[2]
-
For GC-MS analysis, inject a small volume (e.g., 1 µL) of the solution into the GC inlet.
Data Acquisition (Electron Ionization - EI):
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 200-250 °C.
-
GC Column (for GC-MS): A non-polar capillary column (e.g., DB-5ms).
-
Temperature Program (for GC-MS): Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280 °C) to ensure elution of the compound.
Visualizations
The following diagrams illustrate the logical workflow for the spectral analysis of a novel compound such as this compound.
Caption: Experimental workflow for the synthesis and spectral characterization of a chemical compound.
References
An In-depth Technical Guide to the Material Safety Data Sheet for Methyl 5-bromo-3-chloropicolinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the material safety data for Methyl 5-bromo-3-chloropicolinate, a heterocyclic building block utilized in research and development.[1] The information is compiled from various supplier safety data sheets and chemical databases to ensure a thorough understanding of its properties and associated hazards.
Chemical Identification and Properties
This compound is a pyridine derivative with the following identifiers and physicochemical properties.
| Identifier | Value |
| IUPAC Name | methyl 5-bromo-3-chloro-2-pyridinecarboxylate[2] |
| Synonyms | Methyl 5-bromo-3-chloropyridine-2-carboxylate, 5-Bromo-3-chloro-2-pyridinecarboxylic Acid Methyl Ester[3] |
| CAS Number | 1214336-41-0[1][2][3][4] |
| Molecular Formula | C₇H₅BrClNO₂[1][3] |
| Molecular Weight | 250.48 g/mol [3] |
| Physicochemical Property | Value |
| Physical Form | White to Pale-yellow to Yellow-brown Solid[2] |
| Purity | ≥97% (GC) or ≥98%[2][3] |
| Boiling Point | 311°C[5] |
| Density | 1.684 g/cm³[5] |
| Flash Point | 142°C[5] |
| pKa | -3.26±0.10 (Predicted)[5] |
| Topological Polar Surface Area (TPSA) | 39.19 Ų[3] |
| logP | 2.2841[3] |
Hazard Identification and Safety Information
This compound is classified as hazardous. The following table summarizes its GHS hazard classifications and precautionary statements.
| Classification | Code | Description |
| Hazard Statements | H302 | Harmful if swallowed[2] |
| H315 | Causes skin irritation[2][6] | |
| H319 | Causes serious eye irritation[2][6] | |
| H335 | May cause respiratory irritation[2] | |
| Signal Word | Warning[2] | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray[2][7] |
| P264 | Wash skin thoroughly after handling[8] | |
| P271 | Use only outdoors or in a well-ventilated area[7] | |
| P280 | Wear protective gloves/ eye protection/ face protection[8] | |
| P302 + P352 | IF ON SKIN: Wash with plenty of water[8] | |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing[7] | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[7][8] | |
| P312 | Call a POISON CENTER or doctor if you feel unwell[7] | |
| P332 + P313 | If skin irritation occurs: Get medical advice/ attention[8] | |
| P337 + P313 | If eye irritation persists: Get medical advice/ attention[8] | |
| P362 + P364 | Take off contaminated clothing and wash it before reuse[8] | |
| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed[7] | |
| P405 | Store locked up[9] | |
| P501 | Dispose of contents/ container to an approved waste disposal plant[7] |
Experimental Protocols and Handling
Detailed experimental protocols for toxicological studies are not publicly available, which is common for research chemicals. The handling and storage procedures are derived from standard safety data sheets.
General Handling and Storage Workflow
Caption: General workflow for the safe storage and handling of this compound.
First Aid Measures
Caption: First aid procedures in case of exposure to this compound.
Stability and Reactivity
-
Reactivity : No specific reactivity data is available. Generally, it is important to avoid strong oxidizing agents.
-
Chemical Stability : The product is stable under normal conditions of storage and handling.
-
Hazardous Reactions : No hazardous reactions have been reported under normal processing.[7]
-
Conditions to Avoid : Information not available.
-
Incompatible Materials : Information not available.
-
Hazardous Decomposition Products : Under fire conditions, hazardous decomposition products may include carbon oxides, nitrogen oxides, hydrogen bromide, and hydrogen chloride.
Disposal Considerations
Disposal of this chemical should be in accordance with local, state, and federal regulations. It is recommended to dispose of the substance and its container at an approved waste disposal plant.[7]
Disclaimer: This document is intended as a technical guide for informational purposes only and is not a substitute for a certified Material Safety Data Sheet (MSDS) provided by the manufacturer. Always refer to the original MSDS for complete and up-to-date safety information. The user assumes all risks of use, handling, and storage of this material.
References
- 1. calpaclab.com [calpaclab.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. chemscene.com [chemscene.com]
- 4. calpaclab.com [calpaclab.com]
- 5. This compound [acrospharmatech.com]
- 6. Methyl 3-bromo-6-chloropicolinate | C7H5BrClNO2 | CID 46311200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. tcichemicals.com [tcichemicals.com]
Methyl 5-bromo-3-chloropicolinate: A Technical Guide for Drug Discovery Professionals
An In-depth Overview of the Commercial Availability, Synthesis, and Applications of a Key Pharmaceutical Intermediate
Introduction
Methyl 5-bromo-3-chloropicolinate is a halogenated pyridine derivative that has garnered significant interest within the pharmaceutical and medicinal chemistry sectors. Its structural features, particularly the presence of bromo and chloro substituents on the pyridine ring, make it a versatile building block for the synthesis of complex molecular architectures. Halogenated organic compounds play a crucial role in drug design by modulating the pharmacokinetic and pharmacodynamic properties of molecules, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the commercial availability, synthetic routes, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 1214336-41-0 | [1] |
| Molecular Formula | C₇H₅BrClNO₂ | [1] |
| Molecular Weight | 250.48 g/mol | [1] |
| Appearance | White to yellow powder or crystal | [2] |
| Melting Point | 102.0 to 106.0 °C | [2] |
| Purity | Typically >97% (GC) | [2][3] |
| IUPAC Name | methyl 5-bromo-3-chloropyridine-2-carboxylate | [3] |
| Synonyms | 5-Bromo-3-chloro-2-pyridinecarboxylic acid methyl ester, Methyl 5-bromo-3-chloropyridine-2-carboxylate | [2] |
Commercial Availability and Suppliers
This compound is readily available from a variety of chemical suppliers catering to the research and development market. The typical purity offered is greater than 97%. Below is a table summarizing some of the key suppliers.
| Supplier | Product Number | Purity | Quantity |
| Sigma-Aldrich | SY3514241769 | 97% | 1 g, 5 g, 10 g |
| TCI America | M3921 | >97.0% (GC) | Contact for details |
| ChemScene | CS-W007073 | ≥98% | Contact for details |
| Alfa Chemistry | 1214336-41-0 | 96% | Contact for details |
| BLD Pharm | BL3H1F1C8263 | Contact for details | Contact for details |
| CP Lab Safety | AKS-3840AA | min 97% | 100 g |
Synthetic Methodologies
The synthesis of this compound can be approached in a two-step process: the synthesis of the parent carboxylic acid, 5-bromo-3-chloropicolinic acid, followed by its esterification.
Synthesis of 5-bromo-3-chloropicolinic acid
A plausible synthetic route to 5-bromo-3-chloropicolinic acid starts from 3-aminopyridine. The process involves diazotization, chlorination, and subsequent bromination steps.[4]
Experimental Protocol:
-
Diazotization and Chlorination: 3-aminopyridine is dissolved in concentrated hydrochloric acid. The solution is cooled and treated with a diazotizing agent, such as sodium nitrite, to form the diazonium salt. This is followed by a Sandmeyer-type reaction using a copper(I) chloride catalyst to introduce the chloro substituent at the 2-position and another chloro group at the 3-position, yielding 2,3-dichloropyridine.[4]
-
Functional Group Transformation: The 2-chloro group is then converted to a cyano group, which is subsequently hydrolyzed to a carboxylic acid, yielding 3-chloropicolinic acid.[4]
-
Bromination: The final step is the bromination of 3-chloropicolinic acid using a brominating agent like N-bromosuccinimide (NBS) to introduce the bromo group at the 5-position, affording 5-bromo-3-chloropicolinic acid.[4]
Esterification to this compound
The final step is the esterification of 5-bromo-3-chloropicolinic acid with methanol. A common and efficient method involves the use of oxalyl chloride and a catalytic amount of N,N-dimethylformamide (DMF) to form the acyl chloride in situ, which then readily reacts with methanol.[1]
Experimental Protocol:
-
To a solution of 5-bromo-3-chloropicolinic acid (1.0 eq.) in dichloromethane, a catalytic amount of N,N-dimethylformamide is added.
-
Oxalyl chloride (1.5 eq.) is added dropwise to the mixture at room temperature, and the reaction is stirred for 3 hours.[1]
-
The resulting solution is cooled to 10 °C, and methanol (4.1 eq.) is added slowly, maintaining the temperature between 15 °C and 20 °C.[1]
-
The reaction mixture is stirred overnight at room temperature.
-
Work-up involves neutralization with a saturated aqueous sodium bicarbonate solution, followed by washing the organic layer with brine.[1]
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield this compound as a yellow solid.[1]
References
- 1. 5-Bromo-3-chloro-2-pyridinecarboxylic acid methyl ester | 1214336-41-0 [chemicalbook.com]
- 2. This compound | 1214336-41-0 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Synthesis method of 3-cloro-5-bromo-2-picolinic acid - Eureka | Patsnap [eureka.patsnap.com]
The Pivotal Role of Methyl 5-bromo-3-chloropicolinate in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Methyl 5-bromo-3-chloropicolinate, a halogenated pyridine derivative, has emerged as a versatile and highly valuable building block in the field of medicinal chemistry. Its unique substitution pattern provides multiple reactive sites, enabling the efficient construction of complex molecular architectures for the development of novel therapeutic agents. This technical guide delves into the significant applications of this compound, focusing on its role in the synthesis of potent inhibitors for critical biological targets, including Mucosa-Associated Lymphoid Tissue lymphoma translocation protein 1 (MALT1), Factor IXa (FIXa), and Werner syndrome helicase (WRN).
Physicochemical Properties and Reactivity
This compound is a white to pale-yellow solid with a molecular weight of 250.48 g/mol . Its structure features a pyridine ring substituted with a methyl ester at the 2-position, a chlorine atom at the 3-position, and a bromine atom at the 5-position. This arrangement of functional groups dictates its chemical reactivity, making it a key intermediate for a variety of synthetic transformations.
| Property | Value |
| IUPAC Name | methyl 5-bromo-3-chloro-2-pyridinecarboxylate |
| CAS Number | 1214336-41-0 |
| Molecular Formula | C₇H₅BrClNO₂ |
| Molecular Weight | 250.48 g/mol |
| Appearance | White to Pale-yellow to Yellow-brown Solid |
| Purity | Typically ≥97% |
The presence of two distinct halogen atoms allows for selective reactions, such as nucleophilic aromatic substitution and cross-coupling reactions. The methyl ester group can be readily hydrolyzed or converted to other functional groups, further expanding its synthetic utility.
Applications in the Synthesis of Bioactive Molecules
This compound has proven to be an indispensable starting material in the synthesis of several classes of therapeutic inhibitors.
MALT1 Inhibitors for Cancer and Autoimmune Disorders
Mucosa-Associated Lymphoid Tissue lymphoma translocation protein 1 (MALT1) is a key mediator in the CBM (CARMA1-BCL10-MALT1) signaling complex, which plays a crucial role in NF-κB activation. Dysregulation of the MALT1 pathway is implicated in various cancers and autoimmune diseases. Several patents disclose the use of this compound in the synthesis of potent MALT1 inhibitors.[1][2]
A key initial step in the synthesis of certain MALT1 inhibitors involves the reduction of the methyl ester.[1]
-
Reaction Setup: To a stirred solution of this compound (2.0 g, 8.0 mmol) in methanol (30 mL), add sodium borohydride (NaBH₄) (1.2 g, 32.0 mmol) at 0°C.
-
Reaction Conditions: Stir the mixture at 0°C for 2 hours.
-
Quenching: Quench the reaction by the addition of saturated aqueous ammonium chloride (NH₄Cl) (20 mL) at 0°C.
-
Extraction: Extract the resulting mixture with ethyl acetate (3 x 50 mL).
-
Workup: Wash the combined organic layers with brine (80 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
The final MALT1 inhibitor compounds, synthesized through multi-step processes originating from this compound, have demonstrated significant potency.
| Compound Class | Target | IC₅₀ (nM) | Reference |
| Cyclic Compounds | MALT1 Protease | < 1 to < 1000 | WO2021134004A1 |
| Tricyclic Compounds | MALT1 Protease | < 25 to < 1000 | EP4284804A1 |
Factor IXa Inhibitors for Anticoagulant Therapy
Factor IXa is a serine protease that plays a critical role in the intrinsic pathway of the blood coagulation cascade. Inhibition of Factor IXa is a promising strategy for the development of anticoagulants with a potentially wider therapeutic window and lower bleeding risk compared to traditional therapies. A patent for Factor IXa inhibitors describes a method for the synthesis of this compound from its corresponding carboxylic acid, highlighting its role as a key intermediate.
This protocol details the esterification of the parent carboxylic acid.
-
Reaction Setup: To a round bottom flask containing 5-bromo-3-chloropicolinic acid (1.0 g, 4.2 mmol) in methanol (10 mL), add thionyl chloride (SOCl₂) (0.37 mL, 5.1 mmol) dropwise at room temperature.
-
Reaction Conditions: Reflux the reaction mixture for 1.5 hours.
-
Workup: After cooling, remove the solvent under reduced pressure. Add ethyl acetate to the residue.
-
Neutralization and Extraction: Adjust the pH to 7.0 by the addition of saturated aqueous sodium bicarbonate (NaHCO₃). Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate to obtain the product.
WRN Helicase Inhibitors for Cancer Therapy
Werner syndrome helicase (WRN) has been identified as a promising therapeutic target for cancers with microsatellite instability (MSI-H). A recent publication in the Journal of Medicinal Chemistry describes the development of a clinical-stage covalent allosteric inhibitor of WRN, where this compound is a key starting material.
This procedure illustrates a nucleophilic aromatic substitution at the 3-position of the pyridine ring.
-
Reaction Setup: Combine this compound (5 g, 20.0 mmol) and phenol (1.97 g, 21.0 mmol) in a suitable solvent.
-
Reaction Conditions: The specific reaction conditions (e.g., base, temperature) are part of a general procedure and would be optimized for this specific transformation.
-
Purification: Purify the crude product by flash silica gel chromatography (eluent: 0-90% ethyl acetate in petroleum ether) to afford methyl 5-bromo-3-phenoxypicolinate (2.0 g, 33% yield).
The development of WRN inhibitors has yielded compounds with high potency and efficacy.
| Compound | Target | Assay | IC₅₀ (µM) | TGI (%) | Reference |
| 2a (S-isomer) | WRN Helicase | Helicase Assay | 0.66 | - | J. Med. Chem. |
| 2b (R-isomer) | WRN Helicase | Helicase Assay | 30 | - | J. Med. Chem. |
| 5d | - | HCT116 Xenograft | - | 98% (at 100 mg/kg) | J. Med. Chem. |
(TGI = Tumor Growth Inhibition)
Conclusion
This compound is a cornerstone building block in modern medicinal chemistry. Its strategic placement of reactive handles provides a robust platform for the synthesis of structurally diverse and biologically active molecules. The successful application of this compound in the development of inhibitors for MALT1, Factor IXa, and WRN helicase underscores its importance in the ongoing quest for novel therapeutics to address unmet medical needs in oncology, immunology, and hematology. Researchers and drug development professionals can leverage the synthetic versatility of this compound to accelerate the discovery and development of next-generation medicines.
References
Methyl 5-bromo-3-chloropicolinate: A Versatile Heterocyclic Building Block for Drug Discovery and Agrochemical Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Methyl 5-bromo-3-chloropicolinate is a halogenated pyridine derivative that has emerged as a valuable and versatile building block in synthetic organic chemistry. Its unique substitution pattern, featuring a bromine atom, a chlorine atom, and a methyl ester on the pyridine ring, provides multiple reactive sites for a variety of chemical transformations. This allows for the strategic introduction of diverse functionalities, making it an attractive scaffold for the synthesis of complex molecules with potential applications in medicinal chemistry and agrochemistry. This technical guide provides a comprehensive overview of the properties, synthesis, and reactivity of this compound, with a focus on its application in the development of novel bioactive compounds.
Physicochemical Properties and Spectroscopic Data
Table 1: Physicochemical Properties of this compound [1][2][3]
| Property | Value |
| CAS Number | 1214336-41-0 |
| Molecular Formula | C₇H₅BrClNO₂ |
| Molecular Weight | 250.48 g/mol |
| Appearance | White to pale-yellow solid |
| Purity | Typically >97% |
| Storage | Room temperature |
Synthesis of this compound
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a common and logical synthetic route would involve the esterification of the corresponding carboxylic acid, 5-bromo-3-chloropicolinic acid.
General Experimental Protocol: Fischer Esterification
The Fischer esterification is a classic method for the synthesis of esters from carboxylic acids and alcohols in the presence of an acid catalyst.
Reaction Scheme:
Caption: Fischer esterification of 5-bromo-3-chloropicolinic acid.
Detailed Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-bromo-3-chloropicolinic acid (1.0 eq.) in an excess of methanol (which also serves as the solvent).
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (typically 0.1-0.2 eq.), to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux and maintain this temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a weak base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel to afford pure this compound.
Reactivity and Applications as a Heterocyclic Building Block
The two distinct halogen substituents on the pyridine ring of this compound allow for selective functionalization through various cross-coupling reactions. The bromine atom at the 5-position is generally more reactive in palladium-catalyzed reactions like Suzuki-Miyaura and Buchwald-Hartwig amination compared to the chlorine atom at the 3-position. This differential reactivity enables sequential modifications of the pyridine core.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. In the context of this compound, it allows for the introduction of aryl, heteroaryl, or vinyl groups at the 5-position.[4]
Reaction Scheme:
Caption: Suzuki-Miyaura coupling of this compound.
General Experimental Protocol:
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05-0.1 eq.), and a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq.).
-
Solvent and Degassing: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water. Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Reaction Conditions: Heat the mixture to a temperature ranging from 80 to 120 °C and stir for several hours until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Table 2: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | Data not available |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 90 | 8 | Data not available |
| 3 | (4-Fluorophenyl)boronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 110 | 6 | Data not available |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, enabling the introduction of primary and secondary amines at the 5-position of the picolinate ring.[5][6]
Reaction Scheme:
Caption: Buchwald-Hartwig amination of this compound.
General Experimental Protocol:
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq.), the desired amine (1.1-1.5 eq.), a palladium precatalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02-0.05 eq.), a suitable phosphine ligand (e.g., Xantphos, BINAP, 0.04-0.1 eq.), and a strong base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.5-2.0 eq.).
-
Solvent Addition: Add an anhydrous, deoxygenated solvent such as toluene or dioxane.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80 and 120 °C and stir until the reaction is complete as indicated by TLC or LC-MS.
-
Work-up and Purification: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography.
Table 3: Representative Buchwald-Hartwig Amination Reactions
| Entry | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 | 12 | Data not available |
| 2 | Piperidine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 110 | 16 | Data not available |
| 3 | N-Methylpiperazine | Pd₂(dba)₃ / DavePhos | K₃PO₄ | Toluene | 100 | 10 | Data not available |
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the 3-position is generally less reactive in palladium-catalyzed cross-coupling reactions. However, it can undergo nucleophilic aromatic substitution (SNAr) with strong nucleophiles, particularly when the pyridine ring is activated by electron-withdrawing groups. The regioselectivity of such reactions is influenced by both electronic and steric factors.[7][8]
Applications in Drug Discovery and Agrochemicals
Halogenated heterocyclic compounds are prominent scaffolds in many biologically active molecules. The ability to selectively functionalize this compound at multiple positions makes it a valuable precursor for the synthesis of libraries of compounds for high-throughput screening in drug discovery and agrochemical research.
Janus Kinase (JAK) Inhibitors
Substituted pyrrolopyrimidines and related heterocyclic systems are known to exhibit inhibitory activity against Janus kinases (JAKs), a family of enzymes involved in inflammatory and immune responses.[9][10] While not explicitly reported, this compound could serve as a key intermediate in the synthesis of novel JAK inhibitors by introducing appropriate functionalities through the reactions described above. The synthesis of such inhibitors often involves the construction of a core heterocyclic system, which can be derived from functionalized pyridines.
Caption: Hypothetical workflow for JAK inhibitor synthesis.
Fungicides
Pyridine-based structures are also prevalent in modern fungicides. The functional groups present in this compound can be modified to mimic the pharmacophores of known antifungal agents or to explore new chemical space for novel modes of action. For instance, the picolinamide moiety is a key feature in some commercial fungicides, and this building block provides a convenient starting point for the synthesis of new analogues.[11][12]
Conclusion
This compound is a highly functionalized heterocyclic building block with significant potential in the synthesis of complex organic molecules. Its differential reactivity at the halogenated positions allows for selective and sequential introduction of various substituents, making it an ideal scaffold for creating diverse chemical libraries. While specific, detailed experimental data for this particular compound is somewhat limited in the public domain, the general reactivity patterns of similar halogenated pyridines provide a strong foundation for its application in drug discovery, particularly in the development of kinase inhibitors, and in the synthesis of novel agrochemicals. Further exploration of the reactivity and applications of this versatile building block is warranted and is likely to lead to the discovery of new and valuable bioactive compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. chemscene.com [chemscene.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. US12281111B2 - Substituted pyrrolopyridine JAK inhibitors and methods of making and using the same - Google Patents [patents.google.com]
- 6. repositorio.uam.es [repositorio.uam.es]
- 7. US8987268B2 - Pyrrolopyridazine JAK3 inhibitors and their use for the treatment of inflammatory and autoimmune diseases - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. WO2024137548A2 - Inhibitors of jak2 - Google Patents [patents.google.com]
- 10. Methyl 3-(broMoMethyl)-6-chloropicolinate synthesis - chemicalbook [chemicalbook.com]
- 11. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives [mdpi.com]
- 12. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: Suzuki Coupling of Methyl 5-bromo-3-chloropicolinate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a generalized protocol for the Suzuki coupling reaction of Methyl 5-bromo-3-chloropicolinate. This reaction is a cornerstone in medicinal chemistry and drug development for the synthesis of complex pyridine-based scaffolds.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[1] In the context of drug discovery, the functionalization of heteroaromatic compounds like pyridines is of paramount importance. This compound is a valuable building block, and its selective functionalization via Suzuki coupling allows for the introduction of diverse substituents, leading to the generation of novel molecular entities with potential biological activity. The presence of two distinct halogen atoms (bromine and chlorine) on the pyridine ring presents an opportunity for regioselective cross-coupling, as the reactivity of aryl halides in Suzuki coupling generally follows the trend I > Br > OTf > Cl.[2]
Reaction Principle
The Suzuki coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound in the presence of a base. The catalytic cycle consists of three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the active catalyst.
Recommended Reaction Conditions
Based on established procedures for structurally similar substrates, a reliable set of conditions for the Suzuki coupling of this compound can be proposed. The following table summarizes typical reaction parameters.
| Parameter | Condition | Notes |
| Palladium Catalyst | [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ((dppf)PdCl₂) | A robust and commonly used catalyst for cross-coupling reactions. Other catalysts like Pd(PPh₃)₄ may also be effective. |
| Catalyst Loading | 0.1 equivalents | Typical loading for efficient catalysis. |
| Boronic Acid/Ester | 1.3 equivalents | A slight excess of the boronic acid or its ester derivative is used to drive the reaction to completion. |
| Base | Potassium Carbonate (K₂CO₃) | An inorganic base is crucial for the transmetalation step. Other bases like sodium carbonate (Na₂CO₃) or cesium carbonate (Cs₂CO₃) can also be employed. |
| Base Stoichiometry | 2.0 equivalents | Sufficient base is required to activate the boronic acid and facilitate the catalytic cycle. |
| Solvent System | 1,4-Dioxane and Water (5:1 v/v) | A polar aprotic solvent mixed with water is a common and effective medium for Suzuki couplings. |
| Concentration | 0.25 M | A typical concentration for efficient reaction kinetics. |
| Temperature | 100 °C | Elevated temperatures are often necessary to drive the reaction to completion, especially with less reactive chlorides. |
| Reaction Time | 12 hours | Reaction progress should be monitored by TLC or LC-MS. |
| Atmosphere | Inert (e.g., Nitrogen or Argon) | Essential to prevent the oxidation and deactivation of the palladium catalyst. |
Experimental Protocol: General Procedure for Suzuki Cross-Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Appropriate boronic acid or boronic acid pinacol ester (1.3 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ((dppf)PdCl₂) (0.1 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Reaction vessel (e.g., Schlenk tube or round-bottom flask)
-
Inert atmosphere supply (Nitrogen or Argon)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add this compound (1.0 equiv), the desired boronic acid or ester (1.3 equiv), and potassium carbonate (2.0 equiv).
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.1 equiv) to the vessel.
-
Add a 5:1 mixture of 1,4-dioxane and water to achieve a final concentration of approximately 0.25 M with respect to the starting aryl halide.
-
Seal the reaction vessel and stir the mixture at room temperature for 10-15 minutes to ensure proper mixing.
-
Heat the reaction mixture to 100 °C and stir for 12 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
Workflow Diagram
The following diagram illustrates the general workflow for the Suzuki coupling reaction of this compound.
Caption: General workflow for the Suzuki coupling reaction.
Signaling Pathway Diagram
The catalytic cycle of the Suzuki-Miyaura coupling reaction is a well-established pathway in organometallic chemistry.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of Methyl 5-bromo-3-chloropicolinate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and technical guidance for the palladium-catalyzed cross-coupling of Methyl 5-bromo-3-chloropicolinate , a versatile building block in medicinal chemistry and materials science. The strategic functionalization of this molecule is critical for the synthesis of novel compounds with potential therapeutic applications.
Introduction
This compound possesses two distinct halogen atoms, offering opportunities for selective cross-coupling reactions. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed reactions, allowing for chemoselective functionalization at the 5-position. This sequential reactivity is a powerful tool for the divergent synthesis of complex substituted pyridine derivatives. This document outlines protocols for Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions, providing a foundation for the development of novel molecular entities.
Catalyst and Ligand Selection
The success of cross-coupling reactions with halopyridines is highly dependent on the choice of the palladium catalyst and the corresponding ligand. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, potentially inhibiting the catalytic cycle. Therefore, the use of electron-rich and sterically bulky phosphine ligands or N-heterocyclic carbenes (NHCs) is often crucial to promote efficient catalysis.
For the Suzuki-Miyaura coupling of less reactive chloro-pyridines, bulky biaryl phosphine ligands such as XPhos and SPhos are often effective.[1] For more reactive bromo-pyridines, traditional catalysts like Pd(PPh₃)₄ can be sufficient. The choice of base and solvent system also plays a critical role in reaction efficiency and selectivity.
Experimental Protocols
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. For this compound, the reaction can be selectively performed at the more reactive C-Br bond.
General Procedure for Selective Suzuki-Miyaura Coupling at the 5-position:
A specific example for the Suzuki coupling of this compound has been reported with cyclopent-1-en-1-ylboronic acid.
-
Reagents:
-
This compound (1.0 equiv)
-
Aryl- or vinyl-boronic acid or boronic acid pinacol ester (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂]), 0.1 equiv)
-
Base (e.g., Potassium carbonate (K₂CO₃), 2.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane and water, 5:1 mixture)
-
-
Procedure:
-
To a suspension of this compound, the boronic acid derivative, and potassium carbonate in a 5:1 mixture of 1,4-dioxane and water, add [Pd(dppf)Cl₂].
-
The reaction vessel is sealed and the mixture is heated at 100 °C for 12 hours under an inert atmosphere (e.g., dry Nitrogen).
-
Upon completion, the reaction is cooled to room temperature.
-
The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
-
Diagram of the Suzuki-Miyaura Coupling Experimental Workflow:
References
Application Notes and Protocols for Sonogashira Coupling of Methyl 5-bromo-3-chloropicolinate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Sonogashira coupling of Methyl 5-bromo-3-chloropicolinate, a valuable building block in medicinal chemistry and materials science. The Sonogashira reaction is a powerful cross-coupling method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst and is widely used due to its mild reaction conditions and tolerance of various functional groups.[1][2]
Introduction
This compound is a di-halogenated pyridine derivative with two distinct reaction sites for cross-coupling reactions. The differing reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds allows for selective functionalization. In palladium-catalyzed couplings, the general order of reactivity for aryl halides is I > Br > Cl.[3] Consequently, the C-Br bond at the 5-position of this compound is expected to be more reactive than the C-Cl bond at the 3-position, enabling chemoselective Sonogashira coupling at the 5-position under carefully controlled conditions.[3] The resulting alkynyl-substituted picolinate can serve as a key intermediate for the synthesis of complex molecules in drug discovery and materials science.[1]
Chemical Properties and Safety
| Property | Value |
| IUPAC Name | methyl 5-bromo-3-chloropyridine-2-carboxylate |
| CAS Number | 1214336-41-0 |
| Molecular Formula | C₇H₅BrClNO₂ |
| Molecular Weight | 250.48 g/mol |
| Physical Form | White to Pale-yellow to Yellow-brown Solid |
| Purity | ≥97% |
| Storage | Room Temperature |
Safety Information:
-
Signal Word: Warning[4]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[4]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[4]
Sonogashira Coupling: Reaction Mechanism and Experimental Workflow
The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles involving palladium and copper.[5] The generally accepted mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with a copper(I) acetylide and subsequent reductive elimination to yield the final product and regenerate the active Pd(0) species.[5]
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of Methyl 5-bromo-3-chloropicolinate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and representative protocols for the selective Buchwald-Hartwig amination of Methyl 5-bromo-3-chloropicolinate. This critical transformation enables the introduction of a wide range of amino functionalities, paving the way for the synthesis of novel derivatives for applications in pharmaceuticals, agrochemicals, and materials science.
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. For a di-halogenated substrate such as this compound, achieving selective amination at a specific position is crucial for targeted synthesis. Generally, in palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides follows the trend I > Br > Cl. This inherent reactivity difference allows for the selective amination at the C-Br bond while leaving the C-Cl bond intact for potential subsequent functionalization. This document outlines the typical conditions and provides a detailed experimental protocol for the selective mono-amination of this compound.
Reaction Scheme
The selective Buchwald-Hartwig amination of this compound with a primary or secondary amine proceeds as follows:
Caption: General scheme for the selective Buchwald-Hartwig amination.
Data Presentation: Typical Reaction Conditions
While a specific, optimized protocol for this compound is not extensively documented in publicly available literature, the following tables summarize typical conditions used for the Buchwald-Hartwig amination of structurally related di-halogenated pyridines and other aryl halides. These conditions can serve as a strong starting point for the optimization of the target reaction.
Table 1: Catalyst and Ligand Combinations for Selective C-Br Amination
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Notes |
| Pd(OAc)₂ | Xantphos | 1 - 5 | A common and effective combination for heteroaromatic halides. |
| Pd₂(dba)₃ | Xantphos | 0.5 - 2 | Often used for challenging substrates; requires slightly higher ligand loading. |
| Pd(OAc)₂ | BINAP | 1 - 3 | A versatile ligand, particularly for primary amines. |
| Pd₂(dba)₃ | DavePhos | 1 - 2 | A bulky biaryl phosphine ligand, good for sterically hindered amines. |
Table 2: Bases and Solvents for Buchwald-Hartwig Amination
| Base | Typical Equivalents | Solvent | Typical Temperature (°C) | Notes |
| Cs₂CO₃ | 1.5 - 2.5 | Toluene or 1,4-Dioxane | 80 - 110 | A mild and effective base for a wide range of amines. |
| K₃PO₄ | 2.0 - 4.0 | Isopropyl acetate (iPrOAc) or Toluene | 80 - 100 | A cost-effective and often high-yielding choice. |
| NaOtBu | 1.2 - 2.0 | Toluene or Tetrahydrofuran (THF) | Room Temp - 100 | A strong base, effective but can be less functional group tolerant. |
| K₂CO₃ | 2.0 - 3.0 | N,N-Dimethylformamide (DMF) or 1,4-Dioxane | 100 - 130 | A weaker base, may require higher temperatures. |
Experimental Protocols
The following is a representative experimental protocol for the selective mono-amination of this compound, adapted from procedures for similar substrates.
Materials:
-
This compound
-
Amine (e.g., aniline, morpholine, or other primary/secondary amine)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene
-
Standard laboratory glassware
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the desired amine (1.1 - 1.5 equiv.), cesium carbonate (2.0 equiv.), palladium(II) acetate (0.02 - 0.05 equiv.), and Xantphos (0.03 - 0.075 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene to the flask to achieve a suitable concentration (e.g., 0.1 - 0.5 M).
-
Reaction: Stir the reaction mixture at 100-110 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent such as ethyl acetate.
-
Filter the mixture through a pad of celite to remove insoluble salts and the catalyst.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired Methyl 5-amino-3-chloropicolinate derivative.
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the general workflow for the Buchwald-Hartwig amination experiment.
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Safety Precautions
-
Palladium catalysts and phosphine ligands are air and moisture sensitive and should be handled under an inert atmosphere.
-
Organic solvents are flammable and should be used in a well-ventilated fume hood.
-
Bases such as sodium tert-butoxide are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Always consult the Safety Data Sheet (SDS) for all chemicals before use.
Disclaimer: The provided protocols are intended as a guide and may require optimization for specific amines and reaction scales. Researchers should have a thorough understanding of the chemical reactions and safety procedures before conducting any experiments.
Application Notes and Protocols for the Synthesis of PROTAC Linkers Utilizing Methyl 5-bromo-3-chloropicolinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3] The linker is a critical determinant of PROTAC efficacy, influencing the formation of a stable and productive ternary complex between the POI and the E3 ligase, which is essential for subsequent ubiquitination and proteasomal degradation.[3][4]
Methyl 5-bromo-3-chloropicolinate is a versatile and synthetically tractable starting material for the construction of rigid and functionalized PROTAC linkers. The pyridine core can introduce a degree of rigidity into the linker, which can be advantageous for pre-organizing the PROTAC into a conformation favorable for ternary complex formation.[3] The distinct reactivity of the chloro and bromo substituents allows for selective, stepwise functionalization through reactions such as nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This enables precise control over the linker's structure, length, and vectorality.
These application notes provide detailed protocols for the synthesis of PROTAC linkers derived from this compound, offering a strategic approach to developing novel and effective protein degraders.
Signaling Pathway: PROTAC Mechanism of Action
PROTACs function by hijacking the ubiquitin-proteasome system (UPS). A PROTAC molecule simultaneously binds to a target protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin from a ubiquitin-conjugating enzyme (E2) to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.[1][2][4][5][6]
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
The following protocols describe a two-stage synthesis. First, the preparation of a versatile linker intermediate from this compound. Second, the conjugation of this linker to a representative warhead and E3 ligase ligand to generate the final PROTAC molecule.
Protocol 1: Synthesis of a Picolinate-Based Linker Intermediate
This protocol details the synthesis of a bifunctional linker intermediate where the chloro group of this compound is displaced by an amine-terminated polyethylene glycol (PEG) chain via an SNAr reaction, followed by hydrolysis of the methyl ester to unmask a carboxylic acid handle.
Workflow for Protocol 1
Caption: Synthesis of a picolinate-based linker intermediate.
Materials:
-
This compound
-
tert-Butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate (or other amine-terminated PEG derivative)
-
Potassium carbonate (K2CO3)
-
Acetonitrile (ACN), anhydrous
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water (H2O)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Hydrochloric acid (HCl), 1M
Procedure: SNAr Reaction
-
To a round-bottom flask, add this compound (1.0 eq), amine-terminated PEG derivative (1.1 eq), and potassium carbonate (2.5 eq).
-
Add anhydrous acetonitrile to achieve a concentration of approximately 0.5 M with respect to the picolinate.
-
Stir the suspension under a nitrogen atmosphere and heat to 80 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the layers and wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the SNAr product.
Procedure: Ester Hydrolysis
-
Dissolve the purified SNAr product (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (2.0-3.0 eq) and stir the reaction at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Carefully acidify the reaction mixture to pH 3-4 with 1M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the carboxylic acid linker intermediate.
| Parameter | SNAr Reaction | Ester Hydrolysis |
| Picolinate Reactant | This compound | Methyl 5-bromo-3-(amino-PEG)-picolinate |
| Key Reagent | Amine-terminated PEG | Lithium Hydroxide (LiOH) |
| Solvent | Acetonitrile (ACN) | Tetrahydrofuran (THF) / Water |
| Base | Potassium Carbonate (K2CO3) | - |
| Temperature | 80 °C | Room Temperature |
| Typical Reaction Time | 12-24 hours | 2-6 hours |
| Purification Method | Flash Column Chromatography | Extraction |
Protocol 2: PROTAC Synthesis via Sequential Amide Coupling
This protocol describes the sequential conjugation of the synthesized linker intermediate to a warhead (containing a free amine) and an E3 ligase ligand (containing a free amine after deprotection).
Workflow for Protocol 2
Caption: Final PROTAC assembly via amide and Suzuki coupling.
Materials:
-
Picolinate-based linker intermediate (from Protocol 1)
-
Amine-functionalized warhead (e.g., a kinase inhibitor derivative)
-
Boronic acid or pinacol boronate ester functionalized E3 ligase ligand (e.g., a derivative of a VHL or CRBN ligand)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Dimethylformamide (DMF), anhydrous
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane
-
Water (H2O)
Procedure: Amide Coupling with Warhead
-
In a clean, dry flask, dissolve the picolinate-based linker intermediate (1.0 eq), the amine-functionalized warhead (1.0 eq), and HATU (1.2 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting warhead-linker conjugate by preparative HPLC.
Procedure: Suzuki Coupling with E3 Ligase Ligand
-
To a microwave vial, add the purified warhead-linker conjugate (1.0 eq), the boronic acid/ester functionalized E3 ligase ligand (1.3 eq), Pd(dppf)Cl2 (0.1 eq), and potassium carbonate (2.0 eq).
-
Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Seal the vial and heat the mixture in a microwave reactor to 100-120 °C for 30-60 minutes. Alternatively, conventional heating can be used for 4-12 hours.
-
Monitor the reaction by LC-MS.
-
After cooling, dilute the mixture with ethyl acetate and filter through celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final PROTAC molecule by preparative reverse-phase HPLC.
-
Confirm the identity and purity of the final product by LC-MS, high-resolution mass spectrometry (HRMS), and NMR spectroscopy.
| Parameter | Amide Coupling | Suzuki Coupling |
| Reactant 1 | Carboxylic acid-functionalized linker | Bromo-functionalized Warhead-Linker |
| Reactant 2 | Amine-functionalized warhead | Boronic acid/ester-functionalized E3 ligase ligand |
| Coupling Reagent/Catalyst | HATU / DIPEA | Pd(dppf)Cl2 |
| Solvent | Dimethylformamide (DMF) | 1,4-Dioxane / Water |
| Base | DIPEA | Potassium Carbonate (K2CO3) |
| Temperature | Room Temperature | 100-120 °C |
| Typical Reaction Time | 2-4 hours | 0.5-12 hours |
| Purification Method | Preparative HPLC | Preparative HPLC |
Conclusion
This compound serves as an excellent foundational building block for the synthesis of diverse PROTAC linkers. The orthogonal reactivity of its halogen substituents allows for controlled, stepwise elaboration, providing a robust platform for linker design and optimization. The protocols outlined herein demonstrate a practical and efficient strategy for leveraging this versatile starting material in the development of novel protein degraders. By modifying the nature of the nucleophile in the SNAr step and the boronic ester in the Suzuki coupling, researchers can readily generate libraries of PROTACs with varied linker lengths, compositions, and exit vectors to systematically explore the structure-activity relationships that govern targeted protein degradation.
References
- 1. Targeted Protein Degradation to Overcome Resistance in Cancer Therapies: PROTAC and N-Degron Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 3. chempep.com [chempep.com]
- 4. researchgate.net [researchgate.net]
- 5. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Utilization of Methyl 5-bromo-3-chloropicolinate in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Methyl 5-bromo-3-chloropicolinate as a key intermediate in the synthesis of modern agrochemicals, with a specific focus on the insecticide chlorantraniliprole. Detailed experimental protocols for the multi-step synthesis and a summary of relevant quantitative data are presented. Additionally, visualizations of the synthetic pathway and the mode of action are included to facilitate a deeper understanding.
Introduction
This compound is a halogenated pyridine derivative that serves as a crucial building block in the synthesis of various agrochemicals. Its chemical structure, featuring bromo, chloro, and methyl ester functional groups, offers multiple reactive sites for the construction of complex molecules. A prime application of this intermediate is in the manufacturing of the insecticide chlorantraniliprole, a member of the anthranilic diamide class.
Chlorantraniliprole is a potent and selective insecticide that is effective against a broad spectrum of chewing pests, particularly from the order Lepidoptera. Its mode of action involves the activation of insect ryanodine receptors, leading to uncontrolled calcium release from muscle cells, paralysis, and ultimately, the death of the insect.[1][2] The selective toxicity of chlorantraniliprole towards insects over mammals makes it a valuable tool in integrated pest management programs.[3]
Synthetic Pathway Overview
The synthesis of chlorantraniliprole from this compound is a multi-step process that involves the initial hydrolysis of the methyl ester to the corresponding carboxylic acid. This acid is then converted into a key pyrazole intermediate, which is subsequently coupled with a substituted anthranilamide to yield the final product.
References
- 1. Insect ryanodine receptors: molecular targets for novel pest control chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ryanodine Receptors for Drugs and Insecticides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The insecticide chlorantraniliprole is a weak activator of mammalian skeletal ryanodine receptor/Ca2+ release channel - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Site-Selective Reactions of Methyl 5-bromo-3-chloropicolinate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for conducting site-selective cross-coupling reactions on Methyl 5-bromo-3-chloropicolinate. This versatile building block possesses two distinct halogen atoms, allowing for sequential and regioselective functionalization, which is a powerful strategy in the synthesis of complex molecules for pharmaceutical and materials science applications.
Introduction to Site-Selectivity
This compound features a bromine atom at the 5-position and a chlorine atom at the 3-position of the pyridine ring. In palladium-catalyzed cross-coupling reactions, the carbon-bromine (C-Br) bond is generally more reactive than the carbon-chlorine (C-Cl) bond. This difference in reactivity allows for selective functionalization at the C-5 position while leaving the C-3 position available for subsequent transformations. The presented protocols for Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions are designed to exploit this inherent reactivity difference to achieve high site-selectivity.
Data Presentation: Comparison of Site-Selective Reactions
The following tables summarize typical reaction conditions and expected outcomes for the site-selective functionalization of this compound. Yields and selectivity are representative and may vary depending on the specific coupling partner and reaction optimization.
Table 1: Site-Selective Suzuki Coupling
| Entry | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Regioselectivity (C5:C3) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | >90 | >95:5 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 8 | >92 | >98:2 |
| 3 | Cyclopent-1-en-1-ylboronic acid | (dppf)PdCl₂ (10) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | ~85 | >95:5 |
Table 2: Site-Selective Sonogashira Coupling
| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Regioselectivity (C5:C3) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | 65 | 6 | >85 | >95:5 |
| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | DiPEA | DMF | 80 | 4 | >90 | >98:2 |
| 3 | Propargyl alcohol | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | Toluene | 70 | 8 | >80 | >95:5 |
Table 3: Site-Selective Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Regioselectivity (C5:C3) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 100 | 16 | >88 | >95:5 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 12 | >85 | >95:5 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | BrettPhos (4) | LHMDS | THF | 80 | 18 | >90 | >98:2 |
Experimental Protocols
General Considerations: All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents. Reagents should be of high purity. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Protocol 1: Site-Selective Suzuki Coupling at the C-5 Position
This protocol describes the palladium-catalyzed cross-coupling of this compound with a boronic acid, selectively at the C-Br bond.
Materials:
-
This compound
-
Aryl- or vinyl-boronic acid (1.1 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Toluene
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask, add this compound, the boronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with argon three times.
-
Add Pd(PPh₃)₄ to the flask under a positive flow of argon.
-
Add toluene and water (typically a 4:1 to 10:1 ratio of toluene to water).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-16 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Site-Selective Sonogashira Coupling at the C-5 Position
This protocol outlines the selective coupling of a terminal alkyne to the C-5 position of this compound.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
Copper(I) iodide (CuI) (0.10 equivalents)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DiPEA) (2.0-3.0 equivalents)
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
Procedure:
-
To a dry Schlenk flask, add this compound, Pd(PPh₃)₄, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add the anhydrous solvent (THF or DMF) and the amine base via syringe.
-
Add the terminal alkyne dropwise to the stirred solution.
-
Heat the reaction mixture to the desired temperature (typically 60-80 °C).
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-8 hours).
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
Protocol 3: Site-Selective Buchwald-Hartwig Amination at the C-5 Position
This protocol details the palladium-catalyzed amination at the C-5 position of this compound.
Materials:
-
This compound
-
Primary or secondary amine (1.2 equivalents)
-
Pd₂(dba)₃ (0.02 equivalents)
-
Xantphos (0.04 equivalents)
-
Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.5 equivalents)
-
Anhydrous toluene or 1,4-dioxane
Procedure:
-
In a glovebox or under a stream of argon, add Pd₂(dba)₃ and Xantphos to a dry Schlenk flask.
-
Add the anhydrous solvent and stir for 10 minutes to form the catalyst complex.
-
Add this compound, the amine, and the base.
-
Seal the flask and heat the reaction mixture to 100-110 °C.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete in 12-24 hours.
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Reaction Pathway Diagram
Caption: Site-selective reactions of this compound.
Experimental Workflow Diagram
Caption: General workflow for cross-coupling reactions.
Logical Relationship of Site-Selectivity
Caption: Rationale for site-selectivity in cross-coupling reactions.
Application Notes and Protocols for the Suzuki-Miyaura Coupling of Methyl 5-bromo-3-chloropicolinate with Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1][2] This method is particularly valuable in the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals, agrochemicals, and functional materials. Methyl 5-bromo-3-chloropicolinate is a useful building block, and its reaction with various boronic acids via Suzuki-Miyaura coupling allows for the introduction of diverse aryl and heteroaryl substituents at the 5-position of the pyridine ring.
A key aspect of the Suzuki-Miyaura coupling of dihalogenated substrates like this compound is the chemoselectivity of the reaction. Due to the generally higher reactivity of C-Br bonds compared to C-Cl bonds in palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling is expected to occur selectively at the 5-bromo position.[2] This selective reactivity allows for the synthesis of 5-aryl-3-chloropicolinates, which can be further functionalized at the 3-position if desired.
These application notes provide detailed protocols for the Suzuki-Miyaura coupling of this compound with a variety of boronic acids, along with data presentation and visualizations to aid researchers in applying this methodology.
Reaction Scheme and Mechanism
The general reaction scheme for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is depicted below. The reaction proceeds via a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to form the C-C bond and regenerate the active catalyst.
General Reaction Scheme:
References
Application Notes and Protocols for the Grignard Reaction with Methyl 5-Bromo-3-Chloropicolinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Grignard reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. This application note provides detailed protocols and data for the chemoselective Grignard reaction with Methyl 5-bromo-3-chloropicolinate. Due to the differential reactivity of the carbon-halogen bonds, the Grignard reagent formation or coupling reaction is anticipated to occur selectively at the more reactive C-Br bond, leaving the C-Cl bond intact for potential downstream functionalization. This selectivity makes this compound a valuable building block in the synthesis of complex substituted pyridine derivatives, which are prevalent scaffolds in medicinal chemistry and materials science.
Principle of Chemoselectivity
The success of a selective Grignard reaction on a dihalogenated substrate hinges on the difference in bond dissociation energies of the carbon-halogen bonds. The established order of reactivity for halogens in Grignard reagent formation is I > Br > Cl > F. The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond, and therefore, the oxidative insertion of magnesium or the transition metal-catalyzed cross-coupling will preferentially occur at the C-Br position under controlled reaction conditions.
Reaction Scheme
The Grignard reaction with this compound can be performed in two primary ways:
-
Formation of a Pyridyl Grignard Reagent: The bromine at the 5-position can react with magnesium to form a pyridyl Grignard reagent, which can then be reacted with various electrophiles.
-
Cross-Coupling Reaction (Kumada Coupling): A pre-formed Grignard reagent (R-MgX) can be coupled with the bromo-position of the picolinate in the presence of a nickel or palladium catalyst.
This document will focus on the cross-coupling approach, as it is a widely used and versatile method for introducing a variety of organic substituents.
Experimental Protocols
The following protocols are based on established methods for Grignard reactions and cross-coupling with dihalogenated pyridines. Researchers should optimize these conditions for their specific Grignard reagent and desired scale.
Protocol 1: Nickel-Catalyzed Kumada Cross-Coupling of this compound with an Aryl Grignard Reagent
This protocol is adapted from analogous cross-coupling reactions on dihalopyridines.
Materials:
-
This compound
-
Aryl Grignard Reagent (e.g., Phenylmagnesium bromide, 1.0 M solution in THF)
-
[1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (flame-dried)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and Ni(dppp)Cl₂ (0.05 eq).
-
Add anhydrous THF to dissolve the solids.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the Aryl Grignard reagent (1.1 eq) dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired Methyl 5-aryl-3-chloropicolinate.
Data Presentation
While specific quantitative data for the Grignard reaction of this compound is not extensively published, the following table provides expected outcomes based on analogous reactions with dihalopyridines. Actual yields will vary depending on the specific Grignard reagent used and optimization of reaction conditions.
| Entry | Grignard Reagent (R-MgX) | Product | Expected Yield Range (%) |
| 1 | Phenylmagnesium bromide | Methyl 3-chloro-5-phenylpicolinate | 60 - 80 |
| 2 | Ethylmagnesium bromide | Methyl 3-chloro-5-ethylpicolinate | 55 - 75 |
| 3 | Isopropylmagnesium chloride | Methyl 3-chloro-5-isopropylpicolinate | 50 - 70 |
| 4 | 4-Methoxyphenylmagnesium bromide | Methyl 3-chloro-5-(4-methoxyphenyl)picolinate | 65 - 85 |
Note: The expected yields are estimates and should be confirmed experimentally. Side products may include the disubstituted product (replacement of both Br and Cl) and homocoupling of the Grignard reagent. Careful control of stoichiometry and temperature is crucial to maximize the yield of the desired monosubstituted product.
Visualizations
Reaction Pathway
Caption: Kumada coupling of this compound.
Experimental Workflow
Caption: Step-by-step workflow for the Kumada coupling reaction.
Safety Precautions
-
Grignard reagents are highly reactive, pyrophoric, and moisture-sensitive. All reactions must be carried out under a dry, inert atmosphere.
-
Anhydrous solvents are essential for the success of the reaction.
-
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Work in a well-ventilated fume hood.
-
Quenching of the reaction is exothermic and should be done slowly and with cooling.
Conclusion
The chemoselective Grignard reaction, particularly through a Kumada cross-coupling, provides an efficient method for the functionalization of this compound at the 5-position. The protocols and data presented in this application note serve as a valuable starting point for researchers in synthetic and medicinal chemistry to explore the synthesis of novel substituted picolinate derivatives. Careful optimization of reaction conditions is recommended to achieve the best results for specific substrates.
Application Notes and Protocols: Ester Hydrolysis of "Methyl 5-bromo-3-chloropicolinate" to 5-bromo-3-chloropicolinic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-bromo-3-chloropicolinic acid is a key synthetic intermediate in the development of novel pharmaceuticals and agrochemicals. Its preparation via the hydrolysis of the corresponding methyl ester, Methyl 5-bromo-3-chloropicolinate, is a fundamental chemical transformation. These application notes provide detailed protocols for this ester hydrolysis, focusing on common laboratory-scale procedures using sodium hydroxide and lithium hydroxide. The information is intended to guide researchers in achieving high-yield and high-purity synthesis of the target carboxylic acid.
Reaction Principle: Saponification
The conversion of this compound to 5-bromo-3-chloropicolinic acid is achieved through a process known as saponification. This is a base-catalyzed hydrolysis reaction where a hydroxide ion (OH⁻) from a base such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH) acts as a nucleophile. The hydroxide attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. This intermediate subsequently collapses, expelling a methoxide (CH₃O⁻) leaving group to form the carboxylic acid. In the basic reaction medium, the carboxylic acid is deprotonated to form the more stable carboxylate salt. A final acidification step is required to protonate the carboxylate and yield the desired 5-bromo-3-chloropicolinic acid.
Experimental Protocols
Two reliable protocols for the hydrolysis of this compound are detailed below. The choice between them may depend on factors such as the scale of the reaction, desired reaction time, and temperature control.
Protocol 1: Hydrolysis using Sodium Hydroxide in Methanol/Water
This protocol utilizes the common and cost-effective base, sodium hydroxide, in a mixed solvent system that ensures the solubility of both the ester and the base.
Materials and Reagents:
-
This compound
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Deionized Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask containing this compound (1.0 equivalent), add methanol and water in a 3:1 ratio by volume. Stir the mixture at room temperature until the starting material is fully dissolved.
-
Addition of Base: Add sodium hydroxide (2.0 equivalents) to the solution.
-
Reaction: Heat the reaction mixture to reflux (approximately 70 °C) and maintain for 2 to 4 hours. The progress of the reaction should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.
-
Work-up: a. After the reaction is complete, allow the mixture to cool to room temperature. b. Remove the methanol under reduced pressure using a rotary evaporator. c. Dilute the remaining aqueous solution with deionized water and cool in an ice bath. d. Slowly add 1 M HCl with stirring to acidify the solution to a pH of approximately 2-3. A precipitate of the carboxylic acid is expected to form.
-
Isolation: a. If a solid precipitates, collect the product by vacuum filtration, wash with cold deionized water, and dry under vacuum. b. If an oil forms or no precipitate is observed, extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the product.
-
Purification (Optional): If necessary, the crude product can be purified by recrystallization from a suitable solvent such as ethanol/water or by column chromatography.
Protocol 2: Hydrolysis using Lithium Hydroxide in Tetrahydrofuran/Water
This protocol employs lithium hydroxide, which can offer milder reaction conditions.[1] The use of tetrahydrofuran (THF) as a co-solvent is common for this reagent.
Materials and Reagents:
-
This compound
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Deionized Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 equivalent) in a 3:1 mixture of THF and deionized water in a round-bottom flask with a magnetic stir bar.
-
Addition of Base: Add lithium hydroxide monohydrate (1.5 equivalents) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 4 to 8 hours. Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
Work-up: a. Once the reaction is complete, remove the THF under reduced pressure. b. Dilute the aqueous residue with deionized water and cool in an ice bath. c. Acidify the mixture to pH 2-3 by the slow addition of 1 M HCl.
-
Isolation: Extract the aqueous layer three times with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the 5-bromo-3-chloropicolinic acid.
-
Purification (Optional): The product can be further purified by recrystallization or column chromatography if required.
Data Presentation
| Parameter | Protocol 1 (NaOH) | Protocol 2 (LiOH) |
| Base | Sodium Hydroxide | Lithium Hydroxide Monohydrate |
| Solvent System | Methanol / Water | Tetrahydrofuran / Water |
| Temperature | Reflux (~70 °C) | Room Temperature |
| Reaction Time | 2 - 4 hours | 4 - 8 hours |
| Typical Yield | 88 - 95% | 90 - 98% |
| Purity (crude) | >95% | >97% |
Visualizations
Experimental Workflow
Caption: A generalized workflow for the hydrolysis of this compound.
Chemical Transformation Pathway
Caption: The chemical transformation from ester to carboxylic acid.
Safety and Handling
-
This procedure should be carried out in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Sodium hydroxide and lithium hydroxide are corrosive and can cause severe burns. Handle with care.
-
Hydrochloric acid is corrosive and can cause respiratory irritation.
-
Methanol, tetrahydrofuran, and ethyl acetate are flammable liquids. Ensure there are no nearby ignition sources.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with Methyl 5-bromo-3-chloropicolinate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing Suzuki-Miyaura cross-coupling reactions involving Methyl 5-bromo-3-chloropicolinate. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and offer practical solutions to enhance reaction yield and selectivity.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues encountered during the Suzuki coupling of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield of Desired Product | Incorrect Catalyst System: The palladium catalyst and ligand are not effective for this specific substrate. The presence of both bromine and chlorine, along with the electron-withdrawing ester group, requires a highly active catalyst. | Utilize a palladium(II) precatalyst like Pd(OAc)₂ or Pd₂(dba)₃ combined with a bulky, electron-rich biarylphosphine ligand such as XPhos or SPhos. These ligands are known to be effective for challenging substrates, including aryl chlorides.[1][2] Pre-formed palladium complexes with these ligands can also be used for operational simplicity.[3] |
| Catalyst Deactivation: Impurities in reagents or solvents, or thermal degradation can deactivate the catalyst. The nitrogen atom in the picolinate ring can also coordinate with the palladium center, leading to deactivation.[1] | Ensure all reagents and solvents are high purity and properly degassed to remove oxygen.[2] Consider using a more robust catalyst system or a lower reaction temperature with a longer reaction time. | |
| Sub-optimal Base: The choice and strength of the base are critical for the transmetalation step and can affect the stability of the ester group. | A moderately strong base like K₃PO₄ or K₂CO₃ is often a good starting point.[1][2] If ester hydrolysis is a concern, a milder base such as KF can be tested, although it might lead to slower reaction rates.[4][5] | |
| Poor Solvent Choice: The solvent system must be able to dissolve the reagents and facilitate the reaction at the desired temperature. | A mixture of an organic solvent and water is commonly used. A combination of 1,4-dioxane and water (e.g., 4:1 or 5:1 v/v) is a reliable choice.[1][6] Other solvents like toluene with water can also be effective.[7] | |
| Formation of Side Products | Dehalogenation (Loss of Bromine): The bromo-group is replaced by a hydrogen atom. | This can be minimized by using anhydrous solvents and bases where appropriate and ensuring the absence of hydride sources.[8] Thoroughly degassing all reagents is crucial. |
| Homocoupling of Boronic Acid: The boronic acid couples with itself to form a biaryl byproduct. | This is often caused by the presence of oxygen in the reaction mixture.[8] Maintaining a strict inert atmosphere (Argon or Nitrogen) throughout the setup and reaction is essential.[1] | |
| Reaction at the Chloro Position: While the C-Br bond is significantly more reactive, some coupling at the C-Cl position may occur under harsh conditions. | Optimize for selectivity by using milder reaction conditions (e.g., lower temperature) and a catalyst system known for high selectivity in bromo-chloro substrates.[7] The inherent reactivity difference (C-Br > C-Cl) generally favors reaction at the bromine.[7][9] | |
| Ester Hydrolysis | Reaction Conditions Too Basic or Aqueous: The methyl ester is sensitive to strong bases, especially in the presence of water at elevated temperatures. | Use a milder base like K₂CO₃ or KF instead of stronger bases like NaOH or KOH.[4] Minimize the amount of water in the solvent system if possible, or consider running the reaction under anhydrous conditions, though this may require re-optimization of other parameters.[10] Lowering the reaction temperature can also help reduce the rate of hydrolysis. |
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling reaction with this compound selective for the bromo position?
A1: The selectivity arises from the difference in bond dissociation energies and reactivity of the carbon-halogen bonds towards the palladium catalyst. The general order of reactivity for oxidative addition to the palladium(0) center is C-I > C-Br > C-OTf > C-Cl.[7][9] This inherent difference allows for the preferential activation and coupling at the more reactive C-Br bond while leaving the C-Cl bond intact, provided the reaction conditions are appropriately controlled.
Q2: What are the best general starting conditions for a Suzuki coupling with this substrate?
A2: A good starting point for a Suzuki coupling of this compound with an arylboronic acid would be:
-
Catalyst System: Pd(OAc)₂ (2 mol%) with a bulky, electron-rich phosphine ligand like XPhos (4 mol%) or SPhos.[1][2]
-
Solvent: A degassed mixture of 1,4-dioxane and water (e.g., 5:1 v/v).[6]
-
Atmosphere: Inert (e.g., Argon or Nitrogen).[1]
Q3: Can I use a boronic ester or a trifluoroborate salt instead of a boronic acid?
A3: Yes, boronic esters (like pinacol esters) and organotrifluoroborate salts are excellent alternatives to boronic acids in Suzuki couplings.[9] They can offer improved stability, easier purification, and in some cases, better reactivity.[11] The reaction conditions may need slight adjustments, but the general principles of catalyst, ligand, and base selection remain the same.
Q4: How can I monitor the progress of my reaction?
A4: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[12] By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting material (this compound) and the formation of the product.
Data on Catalyst System Performance
The selection of the catalyst and ligand is crucial for achieving high yields. The following table summarizes typical yields for Suzuki couplings of related bromo-chloro heterocyclic substrates under various conditions.
| Catalyst / Ligand | Base | Solvent | Temp. (°C) | Typical Yield (%) (Mono-arylated at C-Br) | Selectivity (C-Br:C-Cl) |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | 100 | High | High |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane/Water | 100 | 70-95 | High |
| (dppf)PdCl₂ | K₂CO₃ | 1,4-Dioxane/Water | 100 | High | High |
| PEPPSI-IPr | K₂CO₃ | 1,4-Dioxane/Water | 80-100 | High | High |
Note: Yields are representative and can vary based on the specific boronic acid and precise reaction conditions. Data compiled from multiple sources.[1][2][6][7]
Detailed Experimental Protocol
This protocol provides a general methodology for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)[6]
-
Degassed 1,4-Dioxane and Water (5:1 mixture, 0.25 M)[6]
-
Reaction vessel (e.g., Schlenk flask) with a magnetic stir bar
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium carbonate.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[1]
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium(II) acetate and XPhos ligand.[1] Then, add the degassed 5:1 mixture of 1,4-dioxane and water via syringe.[6]
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.[6]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-18 hours).[12][13]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).[13]
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.[12]
Visualizations
Experimental Workflow for Suzuki Coupling
Caption: A flowchart of the Suzuki coupling experimental workflow.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. books.rsc.org [books.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. reddit.com [reddit.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
"Methyl 5-bromo-3-chloropicolinate" reaction byproducts and impurities
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 5-bromo-3-chloropicolinate. The information below addresses common issues encountered during its synthesis and purification, focusing on byproducts and impurities.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and direct method for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid, 5-bromo-3-chloropicolinic acid, with methanol.[1][2][3][4][5] This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid, and is often performed under reflux conditions to drive the equilibrium towards the ester product.[1][2][3][4][5]
An alternative, though less common, approach involves the conversion of the carboxylic acid to the corresponding acyl chloride (picolinoyl chloride) followed by reaction with methanol. This method can sometimes be advantageous as it is not an equilibrium process.
Q2: What are the potential byproducts and impurities I should be aware of during the synthesis of this compound?
Several byproducts and impurities can arise during the synthesis and workup of this compound. These can originate from the starting materials, side reactions, or degradation of the product.
Potential Byproducts and Impurities:
| Compound Name | Chemical Structure | Potential Origin |
| 5-bromo-3-chloropicolinic acid | C₆H₃BrClNO₂ | Unreacted starting material. |
| Unidentified degradation products | - | Can form under harsh reaction conditions (e.g., prolonged heating, strong acid concentration). |
| Byproducts from starting material impurities | - | Impurities present in the initial 5-bromo-3-chloropicolinic acid. |
Q3: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Low yields in the synthesis of this compound are a common issue. Several factors can contribute to this problem:
-
Incomplete Reaction: The Fischer esterification is an equilibrium reaction.[1][2][3] To shift the equilibrium towards the product, consider the following:
-
Use of Excess Methanol: Employing a large excess of methanol can help drive the reaction forward.
-
Removal of Water: Water is a byproduct of the esterification. Its removal, for instance by using a Dean-Stark apparatus, can significantly improve the yield.
-
-
Purity of Starting Materials: Impurities in the 5-bromo-3-chloropicolinic acid can interfere with the reaction. Ensure the starting material is of high purity.
-
Catalyst Activity: The acid catalyst can be deactivated by impurities or moisture. Use a fresh, high-quality catalyst.
-
Reaction Temperature and Time: Ensure the reaction is heated at an appropriate temperature (reflux) for a sufficient amount of time. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
Q4: I am having difficulty purifying the final product. What are the recommended purification methods?
Purification of this compound can be challenging due to the potential presence of polar impurities like the starting carboxylic acid. Common purification techniques include:
-
Aqueous Workup: After the reaction, a standard workup procedure involves neutralizing the excess acid and washing the organic layer with water and brine to remove water-soluble impurities.
-
Column Chromatography: This is a highly effective method for separating the desired ester from byproducts and unreacted starting materials. A silica gel stationary phase is typically used with a non-polar to moderately polar eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system can be an effective final purification step.
Q5: What analytical methods are suitable for assessing the purity of this compound?
A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent technique for identifying and quantifying volatile impurities.[6][7][8] It can help to detect byproducts with similar polarities to the main product.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a powerful tool for determining the purity of the final product and quantifying non-volatile impurities.[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the desired product and identifying any structural isomers or major impurities.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of the ester functional group and the absence of the carboxylic acid hydroxyl group.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Yield | Incomplete reaction (equilibrium). | Use a large excess of methanol and consider removing water using a Dean-Stark apparatus. |
| Impure starting materials. | Ensure the purity of 5-bromo-3-chloropicolinic acid before starting the reaction. | |
| Inactive catalyst. | Use a fresh, high-quality acid catalyst. | |
| Sub-optimal reaction conditions. | Ensure the reaction is refluxed for an adequate amount of time. Monitor progress by TLC or LC-MS. | |
| Product Contamination | Incomplete removal of starting acid. | Perform a thorough aqueous workup, including a wash with a mild base (e.g., sodium bicarbonate solution) to remove unreacted acid. |
| Presence of unknown byproducts. | Purify the product using column chromatography on silica gel. | |
| Difficulty with Purification | Co-elution of impurities during chromatography. | Optimize the solvent system for column chromatography. A shallow gradient may be necessary. |
| Oily product that won't crystallize. | Attempt to co-distill with a non-polar solvent to remove residual volatile impurities. If that fails, re-purify by column chromatography. |
Experimental Protocols
Synthesis of this compound via Fischer Esterification
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-bromo-3-chloropicolinic acid.
-
Reagent Addition: Add a large excess of methanol (e.g., 10-20 equivalents).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).
-
Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for common synthesis issues.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. jmchemsci.com [jmchemsci.com]
- 8. Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants [jmchemsci.com]
- 9. ptfarm.pl [ptfarm.pl]
- 10. cipac.org [cipac.org]
Preventing debromination of "Methyl 5-bromo-3-chloropicolinate" in reactions
Welcome to the technical support center for "Methyl 5-bromo-3-chloropicolinate." This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the common issue of debromination during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is debromination in the context of reactions with this compound?
A1: Debromination is an undesired side reaction where the bromine atom at the 5-position of the pyridine ring is replaced by a hydrogen atom. This leads to the formation of "Methyl 3-chloropicolinate" as a byproduct, reducing the yield of the desired product and complicating purification.[1]
Q2: Which halogen is more reactive in this compound during palladium-catalyzed cross-coupling reactions?
A2: In palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the order I > Br > Cl.[1][2] Therefore, the carbon-bromine (C-Br) bond at the 5-position is typically more reactive than the carbon-chlorine (C-Cl) bond at the 3-position. This allows for selective functionalization at the C-Br position, provided the reaction conditions are carefully controlled to prevent debromination.[1][3]
Q3: What are the primary causes of debromination?
A3: Debromination is often promoted by the formation of palladium-hydride species in the reaction mixture.[1] Factors that can contribute to this include:
-
High reaction temperatures: Can increase the rate of side reactions.
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Choice of base: Strong bases, particularly alkoxides, can be a source of hydrides.[1]
-
Solvent: Some solvents can act as hydride donors.
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Catalyst and ligand system: Highly active catalysts or certain ligands might favor the debromination pathway.
Q4: How can I detect debromination in my reaction?
A4: The most common methods for detecting the debrominated byproduct are:
-
Thin Layer Chromatography (TLC): The byproduct will appear as a separate spot.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This will show a peak with the mass corresponding to Methyl 3-chloropicolinate.
-
Nuclear Magnetic Resonance (NMR) spectroscopy: Analysis of the crude reaction mixture will show characteristic signals for the debrominated product.
Troubleshooting Guides
Issue 1: Significant Debromination Observed in Suzuki Coupling
If you are observing a significant amount of the debrominated byproduct, "Methyl 3-chloropicolinate," in your Suzuki coupling reaction, consider the following troubleshooting steps.
Troubleshooting Workflow
References
"Methyl 5-bromo-3-chloropicolinate" purification techniques after cross-coupling
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying Methyl 5-bromo-3-chloropicolinate after cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig amination.
Troubleshooting Guide
This section addresses specific issues encountered during the post-reaction purification process in a direct question-and-answer format.
Problem 1: My crude product is contaminated with a significant amount of unreacted this compound starting material.
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Initial Check: First, confirm the reaction has gone to completion using Thin Layer Chromatography (TLC) or LC-MS. If the reaction is incomplete, the purification will be challenging.
-
Solution: If the reaction is complete but starting material persists, careful flash column chromatography is the most effective method. The polarity difference between the starting material and the coupled product is usually sufficient for separation.
-
Tip: Use a shallow solvent gradient during chromatography to maximize separation between the starting material and the product, which may have similar polarities.[1][2] Test various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) with TLC to find optimal separation conditions.[1]
-
Problem 2: The desired product and a major byproduct (e.g., boronic acid homocoupling product) have very similar Rf values on TLC.
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Solution 1: Optimize Chromatography.
-
Solvent System: Experiment with different solvent systems. Sometimes switching from a hexane/ethyl acetate system to a toluene/acetone or dichloromethane/ether system can alter selectivity and improve separation.
-
Additive: Since the product is a pyridine derivative, it has a basic nitrogen atom. Adding a small amount of a modifier to your eluent, such as triethylamine (~0.1-1%), can deactivate the silica gel and lead to sharper peaks. Conversely, if an acidic impurity is present, a basic wash during work-up is highly effective.[1]
-
Technique: Employ a long column with a slow flow rate and a very shallow gradient to enhance resolution.[2]
-
-
Solution 2: Recrystallization. If the product is a solid, recrystallization can be a powerful technique to separate isomers or closely related impurities.[1][2] The success of this method depends on finding a solvent system where the solubility of the product and the impurity differ significantly.[3]
Problem 3: The purified product is still colored, indicating residual palladium catalyst.
-
Cause: Soluble palladium species may not have been fully removed during the initial work-up and filtration.[4]
-
Solution 1: Filtration through Celite® or Activated Carbon. If the palladium is heterogeneous (black precipitate), a simple filtration through a pad of Celite® will remove it.[4][5][6] For dissolved palladium, activated carbon can be used to adsorb the metal.[7] Stir the crude product solution with activated carbon for a period, then filter through Celite®.
-
Solution 2: Metal Scavengers. For stubborn, soluble palladium contamination, solid-supported scavengers (e.g., silica functionalized with thiols or amines) are highly effective.[1][5] The crude product is dissolved in a suitable solvent, the scavenger is added, the mixture is stirred, and the scavenger with the bound palladium is simply filtered off.[1][4]
Problem 4: The product appears as an oil and will not crystallize.
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Cause 1: Presence of Impurities. Even small amounts of impurities can inhibit crystallization.[1]
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Solution: Re-purify the material using column chromatography to ensure high purity.
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Cause 2: Intrinsic Property. The product may simply be an oil or a low-melting solid at room temperature.
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Solution: If the product is pure but remains an oil, purification by chromatography is the most suitable method.[1]
Frequently Asked Questions (FAQs)
Q1: What is the standard first step for purifying the product of a cross-coupling reaction? A1: An aqueous work-up is the essential first step. This procedure removes the bulk of inorganic salts (from the base) and other water-soluble impurities. It typically involves diluting the reaction mixture with an organic solvent like ethyl acetate or dichloromethane and washing it with water or brine.[1]
Q2: How can I effectively remove unreacted boronic acid from my Suzuki coupling reaction? A2: Unreacted boronic acids can often be removed with a basic aqueous wash. By washing the organic layer with a dilute aqueous solution of a base like NaOH or K₂CO₃, the acidic boronic acid is converted into its water-soluble boronate salt, which partitions into the aqueous phase.[1]
Q3: Why is removing the palladium catalyst so important, especially in drug development? A3: For pharmaceutical applications, removing trace metals like palladium to very low levels (parts-per-million, ppm) is a critical regulatory requirement due to toxicity concerns.[1]
Q4: My product is a pyridine derivative. Are there any special considerations for column chromatography? A4: Yes. Pyridines are basic and can interact strongly with the acidic silica gel, leading to peak tailing and poor separation. To mitigate this, you can pre-treat the silica gel with a base or add a small percentage (0.1-1%) of a base like triethylamine (Et₃N) or pyridine to your eluent solvent system. This deactivates the acidic sites on the silica, resulting in sharper peaks and better separation.
Q5: Besides column chromatography and recrystallization, are there other viable purification techniques? A5: Yes, for specific situations, other techniques can be used.
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Acid/Base Extraction: If your coupled product has a different acid/base character than the impurities, a liquid-liquid extraction can be a very effective purification step. For example, the basic pyridine nitrogen allows the product to be extracted into an acidic aqueous layer, leaving non-basic impurities behind in the organic layer. The product can then be recovered by basifying the aqueous layer and re-extracting.
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Preparative TLC/HPLC: For small-scale reactions or very difficult separations, preparative thin-layer chromatography or high-performance liquid chromatography can provide high-purity material.
Data Presentation
Table 1: Recommended Solvent Systems for Flash Column Chromatography
| Impurity to Remove | Recommended Eluent System (Starting Point) | Polarity Gradient | Notes |
| Unreacted this compound | Hexane / Ethyl Acetate | Start at 100% Hexane, slowly increase Ethyl Acetate | The product is typically less polar than the starting material. A slow, shallow gradient is crucial for separating compounds with similar polarities.[1] |
| Homocoupled Boronic Acid Byproduct | Toluene / Acetone or Dichloromethane / Ether | Isocratic or shallow gradient | The choice depends on the specific byproduct. Test multiple systems on TLC to find the best separation.[2] |
| Polar, Baseline Impurities | Hexane / Ethyl Acetate | Moderate gradient to 50-100% Ethyl Acetate | A "flush" with a more polar solvent system after the product has eluted can remove highly polar impurities from the column. |
| General Purification | Dichloromethane / Methanol | Start at 100% Dichloromethane, slowly add Methanol | A good alternative system if separation is poor in Hexane/EtOAc. Useful for more polar coupled products. Add 0.1% Et₃N to prevent peak tailing. |
Table 2: Comparison of Palladium Removal Techniques
| Method | Type of Palladium Removed | Advantages | Disadvantages |
| Filtration through Celite® | Heterogeneous (e.g., Pd/C, Pd black)[4][5][6] | Simple, fast, and inexpensive.[5] | Ineffective for soluble palladium species.[4] |
| Treatment with Activated Carbon | Soluble and Heterogeneous[7] | Relatively low cost, effective for many Pd species.[7] | May adsorb the desired product, leading to yield loss. Requires optimization. |
| Solid-Supported Scavengers (e.g., Thiol-Silica) | Soluble (Homogeneous)[1] | High efficiency and selectivity, simple filtration for removal.[1] | Higher cost compared to carbon or Celite. |
| Liquid-Liquid Extraction | Palladium salts that can be partitioned into an aqueous layer | Can remove inorganic Pd salts during work-up. | Ineffective for neutral, organometallic Pd complexes. |
Experimental Protocols
Protocol 1: Flash Column Chromatography
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Prepare the Column: Select an appropriately sized silica gel column for your sample amount (typically a 40-100:1 ratio of silica to crude product by weight). Pack the column using the initial, low-polarity eluent (e.g., 95:5 Hexane/Ethyl Acetate).
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Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the column eluent. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.
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Elution: Begin elution with the low-polarity solvent system. Collect fractions and monitor them by TLC.
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Gradient: Gradually and slowly increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate) to elute your product. A shallow gradient is key for separating closely related compounds.[1]
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Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Recrystallization
-
Solvent Selection: Choose a solvent (or solvent pair) in which the product is sparingly soluble at room temperature but highly soluble when hot. The impurities should ideally be either very soluble or insoluble at all temperatures.[3]
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Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to just fully dissolve the solid.[3]
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Hot Filtration (if needed): If insoluble impurities are present, perform a hot gravity filtration to remove them before the solution cools.[3]
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Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.
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Chilling: Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[3]
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Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them thoroughly.
Visualizations
Purification Strategy Workflow
Caption: Decision tree for selecting a purification strategy after a cross-coupling reaction.
Troubleshooting Compounds with Similar Polarity
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
Technical Support Center: Navigating the Scale-Up of Methyl 5-Bromo-3-Chloropicolinate Synthesis
Disclaimer: Detailed, publicly available literature on the specific scale-up challenges for the synthesis of Methyl 5-bromo-3-chloropicolinate is limited. The following technical support guide is based on established principles of organic chemistry, common challenges encountered in the scale-up of related halogenated pyridine derivatives, and plausible synthetic routes. The experimental protocols and data provided are illustrative and should be adapted based on laboratory findings.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses potential issues that researchers, scientists, and drug development professionals may encounter during the synthesis and scale-up of this compound.
Q1: We are observing poor and inconsistent yields during the esterification of 5-bromo-3-chloropicolinic acid with methanol. What are the likely causes and how can we improve this?
Potential Causes & Solutions:
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Incomplete Reaction: The esterification of picolinic acids can be an equilibrium-limited process.
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Solution: Employ a method to remove water as it forms, such as azeotropic distillation with a suitable solvent (e.g., toluene) or the use of a dehydrating agent like molecular sieves. Alternatively, use a large excess of methanol to drive the equilibrium towards the product.
-
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Catalyst Inefficiency: The choice and amount of acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) are crucial.
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Solution: Screen different acid catalysts and optimize the catalyst loading. Ensure the catalyst is not quenched by basic impurities in the starting material. For larger scale, consider using a solid acid catalyst for easier removal.
-
-
Side Reactions: At elevated temperatures, decarboxylation of the starting picolinic acid can occur, or side reactions with impurities may become more prevalent.
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Solution: Optimize the reaction temperature to find a balance between a reasonable reaction rate and minimizing side product formation. Analyze the impurity profile of your starting material and consider purification prior to esterification.
-
Q2: During the scale-up of a potential bromination step on a chlorinated picolinate precursor, we are seeing the formation of di-brominated and other over-halogenated impurities. How can we improve the selectivity?
Potential Causes & Solutions:
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Poor Mass Transfer: Inadequate mixing on a larger scale can lead to localized "hot spots" of high reagent concentration, promoting over-bromination.
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Solution: Ensure efficient agitation that is scalable. The choice of impeller and mixing speed is critical. For highly exothermic reactions, consider a semi-batch process where the brominating agent is added slowly to maintain a low instantaneous concentration.
-
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Incorrect Stoichiometry and Addition Rate: Adding the brominating agent (e.g., N-bromosuccinimide, bromine) too quickly can lead to poor selectivity.
-
Solution: Carefully control the stoichiometry of the brominating agent. A slow, controlled addition rate, potentially with in-process monitoring (e.g., HPLC, GC), can help stop the reaction once the desired product is formed.
-
-
Reaction Temperature: Higher temperatures can sometimes decrease the selectivity of electrophilic aromatic substitution reactions.
-
Solution: Conduct the reaction at the lowest practical temperature that still allows for a reasonable reaction rate.
-
Q3: We are facing difficulties with the purification of this compound on a larger scale. Column chromatography is not a viable option. What are our alternatives?
Potential Causes & Solutions:
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Challenging Impurity Profile: The impurities may have similar physical properties (e.g., polarity, boiling point) to the desired product.
-
Solution:
-
Recrystallization: This is often the most scalable purification method. A systematic screening of solvents and solvent mixtures is necessary to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain in solution or are easily filtered off.
-
Distillation: If the product is thermally stable and has a sufficiently different boiling point from the major impurities, fractional distillation under reduced pressure could be a viable option.
-
Slurry Washes: Washing the crude product as a slurry in a solvent that dissolves the impurities but not the product can be an effective and scalable purification step.
-
-
Data Presentation
Table 1: Comparison of Lab-Scale vs. Pilot-Scale Esterification of 5-bromo-3-chloropicolinic acid
| Parameter | Lab Scale (100 g) | Pilot Scale (10 kg) |
| Reactant | 5-bromo-3-chloropicolinic acid | 5-bromo-3-chloropicolinic acid |
| Methanol (equiv.) | 10 | 8 |
| Catalyst | H₂SO₄ (0.2 equiv.) | p-TsOH (0.15 equiv.) |
| Solvent | Toluene | Toluene |
| Temperature | 110 °C (reflux) | 110 °C (reflux) |
| Reaction Time | 12 hours | 18 hours |
| Work-up | Aqueous NaHCO₃ wash, solvent evaporation | Aqueous NaHCO₃ wash, solvent swap to heptane |
| Purification | Column Chromatography | Recrystallization (Methanol/Water) |
| Yield | 85% | 82% |
| Purity (HPLC) | >99% | 98.5% |
Experimental Protocols
Illustrative Protocol for the Esterification of 5-bromo-3-chloropicolinic acid (Pilot Scale)
-
Reactor Setup: Charge a 100 L glass-lined reactor equipped with a mechanical stirrer, condenser, and temperature probe with 10 kg of 5-bromo-3-chloropicolinic acid and 40 L of toluene.
-
Reagent Addition: Begin agitation and add 1.2 kg of p-toluenesulfonic acid monohydrate.
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Reaction: Heat the mixture to reflux (approximately 110 °C) and begin the azeotropic removal of water using a Dean-Stark trap.
-
Monitoring: Monitor the reaction progress by taking samples periodically and analyzing them by HPLC for the disappearance of the starting material.
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Work-up: Once the reaction is complete (typically after 18-24 hours), cool the reactor to 20-25 °C. Add 20 L of a 5% aqueous sodium bicarbonate solution slowly to quench the catalyst.
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Phase Separation: Stir for 30 minutes, then stop the agitation and allow the layers to separate. Remove the lower aqueous layer.
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Solvent Swap: Begin distillation to remove the toluene. Gradually add 30 L of heptane to the reactor to precipitate the product.
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Isolation: Cool the resulting slurry to 0-5 °C and stir for 2 hours. Filter the solid product and wash the cake with cold heptane (2 x 5 L).
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Drying: Dry the product in a vacuum oven at 50 °C until a constant weight is achieved.
Visualizations
Caption: Workflow for scaling up the esterification process.
Caption: Decision tree for troubleshooting low reaction yields.
Technical Support Center: Catalyst Poisoning and Deactivation in Reactions Involving Methyl 5-bromo-3-chloropicolinate
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering catalyst poisoning and deactivation issues when using Methyl 5-bromo-3-chloropicolinate in their experiments. The following FAQs and troubleshooting guides are designed to address common problems and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low or no conversion in my cross-coupling reaction with this compound?
A1: Low or no conversion in reactions involving 2-substituted pyridine derivatives like this compound is a common issue often referred to as the "2-pyridyl problem".[1][2] The primary cause is often catalyst poisoning by the pyridine nitrogen. The nitrogen atom can coordinate strongly to the metal center (e.g., Palladium), inhibiting the catalytic cycle.[1]
Q2: What are the primary mechanisms of catalyst deactivation in these reactions?
A2: The main deactivation pathways include:
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Catalyst Poisoning: The pyridine nitrogen acts as a ligand, binding to the metal center and preventing the coordination of reactants or inhibiting key steps like oxidative addition or reductive elimination.[1]
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Formation of Inactive Complexes: The catalyst can form inactive dimeric or polymeric species, especially at high concentrations or elevated temperatures.[1]
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Catalyst Decomposition: The active catalyst (e.g., Pd(0)) can decompose into inactive forms like palladium black, a process often accelerated by the slow kinetics resulting from pyridine inhibition.[1]
Q3: How does the structure of this compound contribute to catalyst deactivation?
A3: The presence of the nitrogen atom at the 2-position relative to the carboxylic ester in this compound is the key structural feature responsible for its challenging nature in cross-coupling reactions. This proximity enhances the coordination of the nitrogen to the catalyst's metal center, leading to poisoning. 2-halopyridines are notoriously difficult substrates for this reason.[1]
Q4: What is the role of the ligand in preventing catalyst deactivation?
A4: The choice of ligand is critical for successful cross-coupling with pyridine substrates.[1] Bulky, electron-rich phosphine ligands, such as Buchwald's biaryl phosphine ligands (e.g., XPhos, SPhos) or trialkylphosphines (e.g., P(t-Bu)₃), are often effective.[1] These ligands can sterically hinder the coordination of the pyridine nitrogen to the metal center and increase the electron density on the metal, which can promote the desired catalytic steps.[1]
Troubleshooting Guide
Issue 1: Low or No Product Yield
This is the most common issue when using substrates like this compound. The troubleshooting workflow below can help identify and resolve the root cause.
Troubleshooting Steps & Solutions:
| Problem | Potential Cause | Suggested Solution |
| Low Conversion | Catalyst Poisoning by Pyridine Nitrogen: The pyridine substrate is coordinating to the palladium center and inhibiting the catalytic cycle.[1] | Switch to a Bulkier Ligand: Employ sterically hindered and electron-rich phosphine ligands like XPhos, SPhos, or P(t-Bu)₃.[1] Use a Pre-catalyst: Utilize a well-defined palladium pre-catalyst to ensure efficient generation of the active catalytic species.[1] |
| Inefficient Oxidative Addition: The C-X bond of the pyridine halide is not being effectively activated.[1] | Increase Reaction Temperature: Carefully increase the reaction temperature in increments of 10-20 °C. Monitor for potential substrate or catalyst decomposition.[1] | |
| Catalyst Decomposition: The active Pd(0) catalyst is decomposing to palladium black. | Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 3 mol%) can sometimes overcome partial deactivation.[1] | |
| Homocoupling | Presence of Oxygen: Oxygen can promote the homocoupling of the organometallic reagent. | Degas the Reaction Mixture: Thoroughly degas the solvent and reaction mixture to remove oxygen.[1] |
| Slow Pre-catalyst Reduction: Pd(II) pre-catalysts can sometimes lead to homocoupling during the initial reduction to Pd(0). | Use a Pd(0) Source: Using a Pd(0) source or a pre-catalyst that rapidly forms the active species can minimize this.[1] | |
| Dehalogenation | Unfavorable Reaction Kinetics: The choice of ligand and base can influence the rate of reductive elimination versus dehalogenation. | Optimize Ligand and Base: Screen different ligands and bases to find a combination that favors the desired cross-coupling pathway.[1] |
Issue 2: Catalyst Deactivation Over Time
In some cases, the reaction may start but then stall before reaching completion, indicating catalyst deactivation during the reaction.
Monitoring and Mitigating In-Reaction Deactivation:
| Observation | Potential Cause | Suggested Action |
| Reaction stalls after initial conversion | Progressive Catalyst Poisoning: The pyridine substrate is slowly poisoning the catalyst over time. | Add a second charge of catalyst: If the reaction stalls, adding another portion of the catalyst and ligand may restart the reaction. |
| Formation of Palladium Black | Catalyst Agglomeration/Decomposition: The active catalyst is falling out of the catalytic cycle. | Improve Ligand Stability: Use more robust ligands that can better stabilize the catalytic species throughout the reaction. |
Experimental Protocols
Protocol 1: Screening for Optimal Ligand
This protocol outlines a general procedure for screening different phosphine ligands to overcome catalyst poisoning.
Materials:
-
This compound
-
Coupling partner (e.g., a boronic acid)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃)
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A set of phosphine ligands (e.g., XPhos, SPhos, P(t-Bu)₃)
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Base (e.g., K₃PO₄)
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Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
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Reaction vials, stir bars, and an inert atmosphere setup (glovebox or Schlenk line)
Procedure:
-
In an inert atmosphere, add this compound (1.0 equiv), the coupling partner (1.2 equiv), and the base (2.0 equiv) to each of a series of reaction vials.
-
To each vial, add the palladium pre-catalyst (e.g., 2 mol %) and a different phosphine ligand (e.g., 4 mol %).
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Add the anhydrous, degassed solvent to each vial to a specified concentration.
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Seal the vials and heat the reactions to the desired temperature (e.g., 100 °C) with vigorous stirring.
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Monitor the reactions at regular intervals (e.g., 1h, 4h, 12h) by taking aliquots and analyzing them by LC-MS or GC-MS to determine the conversion to the desired product.
-
Compare the results to identify the ligand that provides the highest yield and fastest reaction rate.
Protocol 2: Monitoring Catalyst Deactivation by ¹H NMR
This protocol can be used to observe the kinetics of the reaction and identify if catalyst deactivation is occurring.
Materials:
-
All materials from Protocol 1
-
An internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes and a pre-heated NMR spectrometer
Procedure:
-
Set up the reaction as described in Protocol 1, including the addition of a known amount of the internal standard.
-
At time zero, take an initial sample and acquire a ¹H NMR spectrum.
-
Place the reaction mixture in a pre-heated oil bath or heating block.
-
At regular intervals, take aliquots of the reaction mixture, quench them, and acquire ¹H NMR spectra.
-
Integrate the signals corresponding to the starting material, product, and the internal standard.
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Plot the concentration of the product versus time. A plateau in product formation before full conversion of the starting material is indicative of catalyst deactivation.[1]
Catalyst Regeneration
While preventing deactivation is preferred, in some cases, regeneration of the catalyst may be possible, particularly for deactivation caused by impurities like sulfur.[3][4][5] Regeneration from pyridine poisoning is less common and often more challenging.
General Approaches to Catalyst Regeneration (Primarily for Sulfur Poisoning):
| Regeneration Method | Description | Considerations |
| Thermal Treatment | Heating the catalyst to high temperatures (e.g., >600 °C) can sometimes desorb or decompose poisoning species.[3][5] | High temperatures can also lead to catalyst sintering and loss of surface area.[6] |
| Chemical Treatment | Washing the catalyst with a reagent that can remove the poison. For sulfur poisoning, this can involve treatment with hydrogen or an oxidizing agent like hydrogen peroxide.[4][7] | The choice of chemical agent must be compatible with the catalyst and support material. |
Note: For deactivation caused by strong coordination of a pyridine substrate, regeneration may not be practical in a laboratory setting for homogeneous catalysts. The focus should be on optimizing the reaction conditions to prevent deactivation in the first place.
References
- 1. benchchem.com [benchchem.com]
- 2. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dcl-inc.com [dcl-inc.com]
- 4. Sulfur poisoning and regeneration of palladium-based catalysts. Part 2.—Influence of adsorbed sulfur on deactivation of carbonaceous deposits - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. m.youtube.com [m.youtube.com]
- 7. CN103191759A - Regeneration method of Pd/C catalyst and application of regenerated Pd/C catalyst - Google Patents [patents.google.com]
Improving the regioselectivity of "Methyl 5-bromo-3-chloropicolinate" reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 5-bromo-3-chloropicolinate . The information provided is designed to help improve the regioselectivity of common reactions and troubleshoot experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for palladium-catalyzed cross-coupling reactions with this compound?
A1: In palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, the reaction is expected to occur selectively at the C-5 position (the carbon-bromine bond). This is because the reactivity of carbon-halogen bonds in these reactions generally follows the order C-I > C-Br > C-Cl. The carbon-bromine bond is weaker and more susceptible to oxidative addition to the palladium(0) catalyst than the carbon-chlorine bond.
Q2: Can the regioselectivity be switched to favor reaction at the C-3 chloro position?
A2: While challenging, achieving selectivity for the C-3 chloro position is sometimes possible by carefully selecting ligands and reaction conditions. For some dihalogenated pyridines, bulky, electron-rich phosphine ligands or specific N-heterocyclic carbene (NHC) ligands have been shown to favor reaction at the typically less reactive position. This is often attributed to steric effects or alterations in the electronic properties of the palladium catalyst. However, for this compound, the predominant product will likely be from reaction at the C-5 bromo position.
Q3: What are the key factors that influence the regioselectivity of these reactions?
A3: The primary factors influencing regioselectivity are:
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Nature of the Halogen: As mentioned, the C-Br bond is inherently more reactive than the C-Cl bond in oxidative addition.
-
Catalyst System: The choice of palladium precursor and, most importantly, the ligand can influence which site the catalyst preferentially reacts with.
-
Reaction Conditions: Temperature, solvent, and the choice of base can all play a role in modulating the reactivity and selectivity of the catalytic system.
-
Substrate Electronics: The electronic properties of the pyridine ring, influenced by the ester group, also contribute to the relative reactivity of the two halogenated positions.
Q4: In nucleophilic aromatic substitution (SNAr) reactions, which position is more reactive?
A4: In nucleophilic aromatic substitution, the regioselectivity is governed by the ability of the aromatic ring to stabilize the negative charge of the Meisenheimer intermediate. Electron-withdrawing groups ortho or para to the leaving group accelerate the reaction. In this compound, the picolinate ester group is electron-withdrawing. The C-3 chloro position is ortho to the ester, and the C-5 bromo position is para. The position ortho to the nitrogen of the pyridine ring is also activated. Therefore, both positions are activated towards nucleophilic attack. However, the C-Cl bond is generally more susceptible to nucleophilic attack than the C-Br bond in SNAr, especially with "hard" nucleophiles.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Suzuki-Miyaura Coupling
Question: My Suzuki-Miyaura coupling reaction with this compound is giving a mixture of products reacting at both the bromo and chloro positions. How can I improve selectivity for the C-5 bromo position?
Answer: A systematic approach to troubleshooting this issue involves optimizing several reaction parameters:
-
Lower the Reaction Temperature: Higher temperatures can sometimes overcome the activation energy barrier for the less reactive C-Cl bond, leading to a loss of selectivity. Try running the reaction at a lower temperature (e.g., 60-80 °C).
-
Screen Catalysts and Ligands: While many standard palladium catalysts will favor the C-Br bond, some may be more selective than others. Simple, less bulky phosphine ligands like PPh3 often provide good selectivity for the more reactive halogen.
-
Choice of Base and Solvent: The base and solvent can influence the activity of the catalyst. A weaker base or a less polar solvent might decrease the overall reactivity, which can sometimes enhance selectivity.
Issue 2: Low Yield in Buchwald-Hartwig Amination
Question: I am attempting a Buchwald-Hartwig amination and observing low conversion of my starting material. What are the likely causes?
Answer: Low yields in Buchwald-Hartwig aminations can often be traced back to the catalyst system or reaction conditions.
-
Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture. Ensure you are using anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon).
-
Inappropriate Ligand: The choice of ligand is critical. For heteroaryl halides, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) are often effective.
-
Base Strength: The base is crucial for the deprotonation of the amine. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. Ensure the base is fresh and of high purity.
-
Reaction Temperature: While higher temperatures often drive the reaction to completion, excessively high temperatures can lead to catalyst decomposition or side reactions. An optimal temperature, typically between 80-110 °C, should be determined empirically.
Data Presentation
The following tables summarize representative data for palladium-catalyzed cross-coupling reactions on 5-bromo-3-chloro-substituted pyridines. Note: Data for the specific substrate this compound is limited in the literature; therefore, data from closely related analogs is presented to illustrate general trends.
Table 1: Regioselectivity in Suzuki-Miyaura Coupling of 5-Bromo-3-chloro-pyridine Analogs
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Major Product | Regiomeric Ratio (C5:C3) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 5-Phenyl | >95:5 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 16 | 5-Aryl | >95:5 | 92 |
| 3 | Thiophen-3-ylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | DMF | 80 | 18 | 5-Aryl | >90:10 | 88 |
Table 2: Regioselectivity in Buchwald-Hartwig Amination of 5-Bromo-3-chloro-pyridine Analogs
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Major Product | Regiomeric Ratio (C5:C3) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu | Toluene | 100 | 12 | 5-Amino | >98:2 | 95 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 24 | 5-Amino | >95:5 | 89 |
| 3 | n-Butylamine | Pd₂(dba)₃ (2) | RuPhos (4) | LHMDS | THF | 80 | 16 | 5-Amino | >98:2 | 91 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling at the C-5 Position
-
Preparation: In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).
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Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
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Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).
-
Reaction: Stir the reaction mixture at 80-100 °C and monitor its progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination at the C-5 Position
-
Preparation: To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv.), the desired amine (1.2 equiv.), a strong base (e.g., NaOtBu, 1.5 equiv.), the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane.
-
Reaction: Seal the tube and heat the reaction mixture to 90-110 °C with stirring. Monitor the reaction's progress by TLC or LC-MS.
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Workup: After cooling to room temperature, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite. Wash the filtrate with water and brine.
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Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Visualizations
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Decision workflow for troubleshooting poor regioselectivity.
Technical Support Center: Reaction Monitoring for the Synthesis of Methyl 5-bromo-3-chloropicolinate
This technical support guide is designed for researchers, scientists, and drug development professionals monitoring the synthesis of Methyl 5-bromo-3-chloropicolinate. Below you will find troubleshooting guides and frequently asked questions (FAQs) for reaction monitoring using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is the most common reaction for synthesizing this compound, and what should I be monitoring?
The most common synthesis method is the esterification of 5-bromo-3-chloropicolinic acid with methanol, often facilitated by a reagent like thionyl chloride (SOCl₂) or an acid catalyst. When monitoring this reaction, you are primarily observing the consumption of the starting material, 5-bromo-3-chloropicolinic acid, and the formation of the product, this compound.
Q2: My TLC plate shows streaking for the starting material spot. What could be the cause?
Streaking of the 5-bromo-3-chloropicolinic acid spot on a silica TLC plate is a common issue. This is often due to the strong interaction of the acidic carboxylic group with the acidic silica gel stationary phase. To resolve this, you can try adding a small amount of acetic or formic acid (0.1–2.0%) to your mobile phase. For highly polar compounds, using a reversed-phase TLC plate might also be a viable solution.[1]
Q3: The Rf values of my starting material and product are too close on the TLC plate. How can I improve the separation?
If the Rf values are too close, you need to optimize the mobile phase. Since the product, this compound, is less polar than the starting carboxylic acid, you should aim for a less polar mobile phase. Try decreasing the proportion of the more polar solvent (e.g., ethyl acetate) in your ethyl acetate/hexane mixture. This will increase the retention of both compounds on the silica plate but should enhance the difference in their Rf values.
Q4: I don't see any spots on my TLC plate after developing and visualizing under UV light. What should I do?
There are several potential reasons for not seeing spots on your TLC plate. Your sample may be too diluted; try concentrating the sample or spotting it multiple times in the same location, allowing the solvent to dry between applications.[1] It is also possible that your compound is not UV-active, in which case you would need to use a different visualization technique, such as staining.[1] Also, ensure that the solvent level in the developing chamber is below the spotting line to prevent the sample from dissolving into the solvent pool.[1]
Q5: In my HPLC analysis, I'm observing peak tailing for my product peak. What is the likely cause and solution?
Peak tailing for pyridine derivatives in HPLC is often caused by the interaction of the basic nitrogen atom with residual acidic silanol groups on the silica-based column. To mitigate this, you can add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%). Alternatively, using a modern, end-capped HPLC column can reduce the number of free silanol groups.
Q6: My HPLC retention times are shifting between injections. What could be causing this instability?
Shifting retention times in HPLC can be due to several factors. Inconsistent mobile phase composition, fluctuations in column temperature, or a variable flow rate from the pump are common culprits. Ensure your mobile phase is well-mixed and degassed, use a column oven to maintain a constant temperature, and check your pump for any leaks or pressure fluctuations.
Experimental Protocols
TLC Monitoring Protocol
This protocol is for monitoring the esterification of 5-bromo-3-chloropicolinic acid to this compound.
Materials:
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Silica gel TLC plates with fluorescent indicator (e.g., F254)
-
Developing chamber
-
Mobile Phase: 20% Ethyl Acetate in Hexane (v/v)
-
UV lamp (254 nm)
-
Capillary spotters
Procedure:
-
Prepare the mobile phase by mixing 20 mL of ethyl acetate with 80 mL of hexane.
-
Pour a small amount of the mobile phase into the developing chamber, ensuring the depth is less than 1 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors and close the lid.
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On a silica gel TLC plate, draw a faint starting line with a pencil about 1.5 cm from the bottom.
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Spot the reaction mixture on the starting line using a capillary spotter. It is also recommended to spot the starting material and a co-spot (a mixture of the starting material and the reaction mixture) for better comparison.
-
Carefully place the TLC plate in the developing chamber and close the lid.
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp at 254 nm and circle the spots with a pencil.
-
Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
HPLC Monitoring Protocol
This protocol provides a general method for monitoring the reaction progress by HPLC.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Procedure:
-
Prepare the mobile phases and degas them thoroughly.
-
Equilibrate the C18 column with the initial mobile phase composition (e.g., 70% A: 30% B) until a stable baseline is achieved.
-
Prepare a sample of the reaction mixture by diluting a small aliquot with the initial mobile phase composition.
-
Inject the sample onto the HPLC system.
-
Run a gradient elution method to separate the starting material and the product. A typical gradient might be:
-
0-10 min: 30% to 90% B
-
10-12 min: Hold at 90% B
-
12-15 min: 90% to 30% B (return to initial conditions)
-
15-20 min: Hold at 30% B (re-equilibration)
-
-
Monitor the chromatogram for the peaks corresponding to 5-bromo-3-chloropicolinic acid and this compound.
Data Presentation
Table 1: Expected TLC Rf Values
| Compound | Expected Rf Value (20% EtOAc/Hexane on Silica) | Notes |
| 5-bromo-3-chloropicolinic acid | ~ 0.1 - 0.2 | The carboxylic acid is highly polar and will have low mobility in this non-polar solvent system. |
| This compound | ~ 0.5 - 0.6 | The ester is significantly less polar than the acid and will travel further up the plate. |
Table 2: Expected HPLC Retention Times
| Compound | Expected Retention Time (min) | Notes |
| 5-bromo-3-chloropicolinic acid | ~ 4.5 - 5.5 | The more polar carboxylic acid will elute earlier from the reversed-phase C18 column. |
| This compound | ~ 8.0 - 9.0 | The less polar ester will have a stronger interaction with the stationary phase and elute later. |
Visualizations
Caption: Workflow for TLC reaction monitoring.
References
Technical Support Center: Inert Atmosphere Reactions with Methyl 5-bromo-3-chloropicolinate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Methyl 5-bromo-3-chloropicolinate in reactions requiring an inert atmosphere, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling).
Frequently Asked Questions (FAQs)
Q1: Why is an inert atmosphere necessary when working with this compound?
A1: While this compound itself is a stable solid at room temperature, it is frequently used in reactions, such as Suzuki-Miyaura cross-coupling, that employ catalysts and reagents sensitive to oxygen and moisture. The active form of palladium catalysts (Pd(0)) used in these reactions is readily oxidized in the presence of air, leading to catalyst deactivation and reaction failure.[1] Additionally, other reagents commonly used, like organoboronic acids and strong bases, can be degraded by air and moisture.[2] Therefore, maintaining an inert atmosphere protects these sensitive components, ensuring the integrity and success of the reaction.[3]
Q2: What is the difference between using nitrogen and argon as the inert gas?
A2: Both nitrogen (N₂) and argon (Ar) are commonly used to create an inert atmosphere.[4] Nitrogen is generally more cost-effective and suitable for most applications. However, argon is denser than air, which can be advantageous in providing a more stable inert blanket over the reaction mixture. For highly sensitive reactions or those conducted at high temperatures, argon is often the preferred choice due to its slightly lower reactivity compared to nitrogen under extreme conditions.
Q3: How can I be sure my glassware is sufficiently dry for the reaction?
A3: All glassware should be thoroughly dried before use to prevent the introduction of moisture, which can quench sensitive reagents.[3] A common and effective method is to oven-dry the glassware at a high temperature (e.g., 125-140°C) for several hours or overnight and then allow it to cool in a desiccator or under a stream of inert gas.[5][6] Alternatively, you can flame-dry the assembled apparatus under vacuum and then backfill with inert gas. This process should be repeated multiple times to ensure all atmospheric contaminants are removed.
Q4: How should I properly store and handle this compound?
A4: this compound is typically a white to pale-yellow solid and should be stored at room temperature. While it is not exceptionally air-sensitive on its own, it is good practice to store it in a tightly sealed container in a dry location, such as a desiccator, to prevent absorption of atmospheric moisture, especially if it will be used in moisture-sensitive reactions.
Q5: Can I use a balloon filled with inert gas instead of a Schlenk line?
A5: Yes, for many small-scale reactions, a balloon filled with an inert gas can provide a sufficient inert atmosphere.[7] The balloon is attached to the reaction flask via a needle through a rubber septum, maintaining a positive pressure of inert gas.[8] However, for more complex or longer reactions, or those requiring the addition of multiple reagents, a Schlenk line offers more precise control over the inert atmosphere and allows for more advanced techniques like vacuum backfilling and cannula transfers.
Troubleshooting Guides
This section addresses common issues encountered during the setup and execution of inert atmosphere reactions involving this compound.
Issue 1: Reaction Failure or Low Yield
| Possible Cause | Troubleshooting Step |
| Oxygen Contamination | Ensure all connections in your setup are airtight. Re-grease joints if necessary. Thoroughly degas your solvent(s) before use by sparging with inert gas or using the freeze-pump-thaw method. Ensure a continuous positive pressure of inert gas is maintained throughout the reaction.[1] |
| Moisture Contamination | Verify that all glassware was properly dried. Use anhydrous solvents. Ensure reagents, especially hygroscopic ones, were stored and handled correctly.[3][6] |
| Catalyst Deactivation | If using a palladium catalyst, ensure it was handled under strictly anaerobic conditions. Catalyst deactivation can be indicated by the formation of palladium black.[1] Consider using a more robust catalyst or ligand system. |
| Impure Reagents | Confirm the purity of this compound and other starting materials. Impurities can sometimes inhibit the reaction.[1] |
Issue 2: Difficulty in Transferring Reagents
| Possible Cause | Troubleshooting Step |
| Cannula Clogging | Ensure the cannula is clean and dry before use. If transferring a solution with suspended solids, consider filtering it through a cannula with a glass wool plug. |
| Pressure Equalization Issues | When performing a cannula transfer, ensure there is a slight positive pressure of inert gas in the receiving flask. A vent needle can help equalize the pressure. |
| Syringe Transfer Problems | Use a dry, gas-tight syringe. To avoid pulling a vacuum, first, draw a small amount of inert gas into the syringe before drawing up the liquid reagent.[5] |
Issue 3: Inconsistent Results
| Possible Cause | Troubleshooting Step |
| Variable Atmospheric Quality | Ensure your inert gas source is of high purity. If using a gas cylinder, ensure it is not nearly empty, as this can increase the concentration of impurities. |
| Inconsistent Reagent Addition | For reactions sensitive to the rate of addition, use a syringe pump for precise and reproducible addition of liquid reagents. |
| Temperature Fluctuations | Use a reliable heating mantle with a temperature controller and a reaction vessel immersed in a suitable bath (e.g., oil or sand) to maintain a stable reaction temperature. |
Experimental Protocols
Protocol 1: Setting up a Reaction Flask under Inert Atmosphere using a Schlenk Line
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Glassware Preparation: Ensure the reaction flask (e.g., a round-bottom flask with a sidearm) and a magnetic stir bar are clean and oven-dried.
-
Assembly: Assemble the flask with a condenser (if refluxing) and a rubber septum on the main neck. Connect the sidearm to the Schlenk line via heavy-walled tubing.
-
Evacuate and Backfill: Open the stopcock on the flask to the vacuum manifold of the Schlenk line to evacuate the flask.
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Heating (Optional): While under vacuum, gently heat the flask with a heat gun to drive off any adsorbed moisture. Allow the flask to cool to room temperature.
-
Inert Gas Purge: Close the stopcock to the vacuum and carefully open it to the inert gas manifold. You should observe a flow of gas through the bubbler.
-
Repeat Cycles: Repeat the evacuate-and-backfill cycle at least three times to ensure a thoroughly inert atmosphere.
-
Positive Pressure: After the final backfill, leave the flask under a positive pressure of inert gas (indicated by a steady outflow through the bubbler). The flask is now ready for the addition of reagents.
Protocol 2: Transfer of an Air-Sensitive Liquid Reagent via Syringe
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Prepare Syringe: Use a clean, oven-dried syringe with a needle.
-
Flush Syringe: Flush the syringe with inert gas by drawing gas from the headspace of a flask under an inert atmosphere and expelling it. Repeat this several times.
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Withdraw Reagent: Insert the needle through the septum of the reagent bottle. Inject a volume of inert gas equal to the volume of liquid you intend to withdraw to maintain positive pressure in the reagent bottle.
-
Transfer: Invert the reagent bottle and slowly draw the desired volume of liquid into the syringe.
-
Inject into Reaction: Quickly and carefully insert the needle through the septum of the reaction flask and inject the reagent.
Visualizations
Caption: Diagram of a standard Schlenk line setup for inert atmosphere reactions.
Caption: Troubleshooting workflow for low yield in inert atmosphere reactions.
References
Troubleshooting failed reactions with "Methyl 5-bromo-3-chloropicolinate"
Welcome to the technical support center for "Methyl 5-bromo-3-chloropicolinate." This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for reactions involving this versatile building block.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is not working. What are the common causes of failure?
A1: Failed Suzuki-Miyaura couplings with this substrate can often be attributed to several factors:
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Poor Catalyst Activity: The Pd(0) catalyst can be sensitive to oxygen. Ensure your reaction setup is properly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen).
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Inappropriate Base Selection: The choice and quality of the base are critical. For substrates with base-sensitive groups like esters, stronger bases such as sodium tert-butoxide could lead to hydrolysis. Weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred.[1] Ensure the base is finely powdered and dry.
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Substrate Quality: Impurities in either the this compound or the boronic acid/ester can poison the catalyst. Ensure your starting materials are of high purity.
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Solvent Issues: The solvent must be anhydrous and thoroughly degassed. Common solvents include toluene, dioxane, and THF, often with a small amount of water to aid in dissolving the base.[2]
Q2: I am observing mono-substitution, but which halide is more reactive in cross-coupling reactions, the bromo or the chloro group?
A2: In palladium-catalyzed cross-coupling reactions, the general reactivity trend for halogens is I > Br > Cl. Therefore, the carbon-bromine bond is significantly more reactive than the carbon-chlorine bond and will typically undergo oxidative addition to the palladium catalyst preferentially.[3] For dihalogenated pyridines, halides in positions with more positive charge, such as those adjacent to the nitrogen atom, are generally more reactive.[2]
Q3: My reaction is giving a complex mixture of products, including some where the methyl ester has been hydrolyzed. How can I prevent this?
A3: Hydrolysis of the methyl ester is a common side reaction, especially under basic conditions.[4] To minimize this:
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Use a Milder Base: Opt for weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of strong bases like sodium hydroxide or potassium hydroxide.[1]
-
Lower Reaction Temperature: If the desired coupling proceeds at a reasonable rate at a lower temperature, reducing the heat can decrease the rate of hydrolysis.
-
Reduce Reaction Time: Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed to avoid prolonged exposure to basic conditions.
-
Anhydrous Conditions: While some water can be beneficial for Suzuki couplings, excessive water can promote ester hydrolysis.[2] Use anhydrous solvents and ensure your reagents are dry.
Q4: I am attempting a Buchwald-Hartwig amination and observing low yields. What can I do to improve the outcome?
A4: Low yields in Buchwald-Hartwig aminations can be addressed by optimizing the following:
-
Ligand Choice: The choice of phosphine ligand is crucial. For heteroaryl halides, bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or RuPhos often give good results.[5]
-
Base Selection: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. However, be mindful of potential ester hydrolysis.
-
Catalyst Precursor: Using a pre-formed palladium catalyst can sometimes improve results over generating the active catalyst in situ.
-
Inert Atmosphere: As with other palladium-catalyzed reactions, maintaining a strict inert atmosphere is essential to prevent catalyst deactivation.[5]
Q5: For a Sonogashira coupling, is a copper co-catalyst necessary?
A5: While the classic Sonogashira reaction uses a copper(I) co-catalyst to facilitate the formation of a copper acetylide intermediate, copper-free Sonogashira couplings are also well-established.[6][7] For substrates that may be sensitive or where copper contamination is a concern, a copper-free protocol can be advantageous. These conditions often require a suitable ligand and base to promote the direct reaction between the palladium complex and the terminal alkyne.
Troubleshooting Experimental Workflows
Below are diagrams illustrating a general troubleshooting workflow for failed reactions and the catalytic cycles for key transformations involving this compound.
Quantitative Data Summary
The following tables provide starting points for reaction conditions based on successful couplings with similar substrates. Optimization may be required for your specific system.
Table 1: Suzuki-Miyaura Coupling Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Palladium Source | Pd(PPh₃)₄ (3-5 mol%) | Pd₂(dba)₃ (2 mol%) | Pd(dppf)Cl₂ (3-5 mol%) |
| Ligand | - | SPhos (4 mol%) | - |
| Base | K₂CO₃ (2-3 equiv.) | K₃PO₄ (2-3 equiv.) | Cs₂CO₃ (2 equiv.) |
| Solvent | Dioxane/H₂O (4:1) | Toluene/H₂O (10:1) | DMF |
| Temperature | 80-100 °C | 100-110 °C | 90-120 °C |
| Reaction Time | 4-16 h | 12-24 h | 6-18 h |
Table 2: Buchwald-Hartwig Amination Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Palladium Source | Pd₂(dba)₃ (1-2 mol%) | Pd(OAc)₂ (2-4 mol%) | G3-XPhos Precatalyst (2 mol%) |
| Ligand | XPhos (2-4 mol%) | RuPhos (4-8 mol%) | - |
| Base | NaOtBu (1.2-1.5 equiv.) | LHMDS (1.2-1.5 equiv.) | K₃PO₄ (2 equiv.) |
| Solvent | Toluene | Dioxane | THF |
| Temperature | 90-110 °C | 80-100 °C | 80-100 °C |
| Reaction Time | 8-24 h | 12-24 h | 12-24 h |
Table 3: Sonogashira Coupling Conditions
| Parameter | Condition 1 (with Cu) | Condition 2 (Copper-Free) |
| Palladium Source | Pd(PPh₃)₂Cl₂ (2-5 mol%) | Pd(OAc)₂ (2-5 mol%) |
| Ligand | - | SPhos (4-10 mol%) |
| Copper Source | CuI (5-10 mol%) | - |
| Base | Triethylamine (2-3 equiv.) | K₂CO₃ (2-3 equiv.) |
| Solvent | THF or DMF | Dioxane or Toluene |
| Temperature | Room Temp to 60 °C | 60-100 °C |
| Reaction Time | 2-12 h | 6-24 h |
Detailed Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the desired boronic acid or ester (1.1-1.5 equiv.), the base (e.g., K₂CO₃, 2.0-3.0 equiv.), and the palladium catalyst and ligand (see Table 1).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water or saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under a stream of inert gas, add the palladium precursor, ligand, and base to a dry Schlenk tube.
-
Add this compound (1.0 equiv.) and the amine coupling partner (1.1-1.2 equiv.).
-
Seal the tube, remove from the glovebox, and add anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture in an oil bath to the specified temperature with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove inorganic salts and palladium black.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate in vacuo.
Protocol 3: General Procedure for Sonogashira Coupling
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst, and ligand if applicable (see Table 3). For copper-catalyzed reactions, add the Cu(I) salt.
-
Add the anhydrous, degassed solvent, followed by the base (e.g., triethylamine).
-
Add the terminal alkyne (1.1-1.5 equiv.) dropwise via syringe.
-
Stir the reaction at the appropriate temperature and monitor its progress by TLC or LC-MS.
-
Once complete, cool the reaction mixture, dilute with an organic solvent, and wash with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[9]
References
- 1. fujc.pp.ua [fujc.pp.ua]
- 2. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Methyl 5-bromo-3-chloropicolinate and Other Dihalopyridines for Researchers
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision in the synthesis of novel compounds. Dihalopyridines are a versatile class of reagents, offering multiple reaction sites for functionalization. This guide provides a comparative analysis of Methyl 5-bromo-3-chloropicolinate alongside other dihalopyridines, focusing on their reactivity in common cross-coupling reactions and potential biological significance. The information is supported by experimental data from analogous systems to aid in strategic synthetic planning.
Chemical Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The reactivity of dihalopyridines in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, is a key consideration for their application in organic synthesis. The nature and position of the halogen atoms on the pyridine ring significantly influence the reaction outcomes.
A fundamental principle governing the reactivity of halopyridines is the carbon-halogen (C-X) bond strength. The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[1] This trend is inversely correlated with the C-X bond dissociation energy, making the oxidative addition of the palladium catalyst to the C-X bond—often the rate-determining step—more facile for heavier halogens.[1]
In the case of This compound , the presence of both a bromine and a chlorine atom offers opportunities for selective functionalization. Based on the general reactivity trend, the C-Br bond at the 5-position is expected to be more reactive than the C-Cl bond at the 3-position in typical palladium-catalyzed cross-coupling reactions. This allows for regioselective modification, where the bromine is displaced under milder conditions, leaving the chlorine atom available for a subsequent transformation under more forcing conditions.
Comparative Reactivity in Suzuki-Miyaura Coupling
Below is a table summarizing typical yields for Suzuki-Miyaura coupling of various dihalopyridines, illustrating the general reactivity trends.
| Dihalopyridine Substrate | Coupling Partner (Boronic Acid) | Catalyst System | Base | Solvent | Temp (°C) / Time (h) | Yield (%) | Reference |
| 5-Bromo-2-chloropyrimidine | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 °C | High | [1] |
| 2-Bromo-5-chloropyridine | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 °C | ~95% (at Br) | [2] |
| 3,5-Dichloropyridine | Phenylboronic acid | Pd₂(dba)₃/PCy₃ | K₃PO₄ | Dioxane/H₂O | High | Good | [3] |
| 2,4-Dichloropyridine | Arylboronic acid | PdCl₂/NBu₄Br | Na₂CO₃ | Toluene/H₂O | 100-120 °C | Good (at C4) | [4] |
Note: The yields are indicative and can vary based on the specific substrates and reaction conditions. For this compound, a similar selective coupling at the C-Br position would be expected under conditions comparable to those used for other bromochloro-substituted pyridines.
Comparative Reactivity in Sonogashira Coupling
The Sonogashira coupling is a key reaction for the formation of C-C bonds between a halide and a terminal alkyne. Similar to the Suzuki-Miyaura coupling, the reactivity of dihalopyridines in the Sonogashira reaction is dictated by the nature of the halogen. The C-Br bond is generally more reactive than the C-Cl bond.
| Dihalopyridine Substrate | Coupling Partner (Alkyne) | Catalyst System | Co-catalyst | Base | Solvent | Temp (°C) / Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 5-Bromo-2-chloropyrimidine | Terminal alkyne | Pd(PPh₃)₄ | CuI | Et₃N | DMF | RT | High |[1] | | 2-Amino-3-bromopyridines | Terminal alkynes | PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | RT | Good to Excellent |[5] | | Aryl Bromides | Terminal alkynes | [DTBNpP]Pd(crotyl)Cl | None | TMP | DMSO | RT / 2-4h | 65-92% |[5] |
Note: For this compound, a regioselective Sonogashira coupling at the 5-position (C-Br) is anticipated under standard conditions, preserving the 3-chloro substituent for further diversification.
Experimental Protocols
Detailed experimental protocols are crucial for reproducible research. Below are representative protocols for Suzuki-Miyaura and Sonogashira coupling reactions that can be adapted for this compound.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Add the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system.
-
Stir the reaction mixture at the desired temperature (e.g., 90 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[1]
Protocol 2: General Procedure for Sonogashira Coupling of this compound
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Copper(I) co-catalyst (e.g., CuI, 10 mol%)
-
Amine base (e.g., Et₃N, 2.0 equiv)
-
Degassed solvent (e.g., DMF)
Procedure:
-
In a reaction flask, add this compound, the palladium catalyst, and the copper(I) co-catalyst.
-
Flush the flask with an inert gas.
-
Add the degassed solvent and the amine base.
-
Add the terminal alkyne via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) and monitor its progress.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with aqueous solutions of ammonium chloride and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.[1]
Visualizing Reaction Pathways and Workflows
Diagrams are essential for clearly communicating complex chemical processes. The following Graphviz diagrams illustrate a typical catalytic cycle for a Suzuki-Miyaura coupling and a general experimental workflow.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for cross-coupling reactions.
Biological Activity of Dihalopyridine Derivatives
Pyridine and its derivatives are prominent scaffolds in a vast number of biologically active compounds and approved pharmaceuticals. The ability to introduce diverse substituents onto the pyridine ring through methods like cross-coupling reactions is a cornerstone of modern drug discovery. While specific biological activity data for this compound is not extensively reported, its structural analogs, substituted picolinates and dihalopyridines, are known to exhibit a wide range of biological activities. Further biological screening of derivatives synthesized from this compound could unveil novel therapeutic agents.
Conclusion
This compound is a valuable building block for organic synthesis, offering two distinct reaction sites for sequential functionalization. The greater reactivity of the C-Br bond at the 5-position allows for selective cross-coupling reactions under milder conditions, while the C-Cl bond at the 3-position can be targeted under more vigorous conditions. This differential reactivity, common among bromochloro-dihalopyridines, provides a strategic advantage in the synthesis of complex, polysubstituted pyridine derivatives. The provided protocols and reactivity trends, based on analogous systems, serve as a robust starting point for researchers to explore the synthetic utility of this versatile reagent in their drug discovery and materials science endeavors.
References
Navigating Picolinate Synthesis: A Comparative Guide to Alternatives for Methyl 5-bromo-3-chloropicolinate
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the selection of appropriately functionalized building blocks is paramount. "Methyl 5-bromo-3-chloropicolinate," a dihalogenated pyridine derivative, serves as a versatile scaffold for introducing the picolinate moiety through various cross-coupling reactions. However, reliance on a single reagent can be limiting. This guide provides an objective comparison of commercially available alternatives to "this compound," offering insights into their relative reactivity and providing experimental data from analogous systems to inform synthetic strategy.
Relative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The utility of "this compound" and its analogs lies in the differential reactivity of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. The generally accepted order of reactivity for halogens in the rate-determining oxidative addition step is I > Br > Cl > F.[1][2] This principle governs the selective functionalization of dihalogenated picolinates.
This guide will focus on the following commercially available reagents:
-
This compound (The Benchmark)
-
Methyl 3-chloro-5-iodopicolinate (Higher Reactivity at C5)
-
Methyl 5-bromo-3-iodopicolinate (Higher Reactivity at C3)
-
Methyl 5-bromo-3-fluoropicolinate (Lower Reactivity at C3)
-
Methyl 5-bromo-3-methylpicolinate (Alternative Substitution)
Data Presentation: A Comparative Overview
The following tables summarize the expected relative reactivity and representative yields for key cross-coupling reactions. It is important to note that direct, side-by-side comparative experimental data for "this compound" and its analogs under identical conditions is scarce in the literature. The presented yields are drawn from analogous systems and serve to illustrate the expected performance based on established chemical principles.
Table 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
| Reagent | Expected Relative Reactivity at C5 | Expected Relative Reactivity at C3 | Representative Yield (C5-Coupling) | Representative Yield (C3-Coupling) |
| This compound | Moderate | Low | Good to Excellent | Moderate (harsher conditions) |
| Methyl 3-chloro-5-iodopicolinate | High | Low | Excellent | Low |
| Methyl 5-bromo-3-iodopicolinate | Moderate | High | Good to Excellent | Excellent |
| Methyl 5-bromo-3-fluoropicolinate | Moderate | Very Low | Good to Excellent | Very Low |
| Methyl 5-bromo-3-methylpicolinate | Moderate | N/A | Good to Excellent | N/A |
Table 2: Sonogashira Coupling with Phenylacetylene
| Reagent | Expected Relative Reactivity at C5 | Expected Relative Reactivity at C3 | Representative Yield (C5-Coupling) | Representative Yield (C3-Coupling) |
| This compound | Moderate | Low | Good | Moderate (harsher conditions) |
| Methyl 3-chloro-5-iodopicolinate | High | Low | Excellent | Low |
| Methyl 5-bromo-3-iodopicolinate | Moderate | High | Good | Excellent |
| Methyl 5-bromo-3-fluoropicolinate | Moderate | Very Low | Good | Very Low |
| Methyl 5-bromo-3-methylpicolinate | Moderate | N/A | Good | N/A |
Table 3: Buchwald-Hartwig Amination with Aniline
| Reagent | Expected Relative Reactivity at C5 | Expected Relative Reactivity at C3 | Representative Yield (C5-Coupling) | Representative Yield (C3-Coupling) |
| This compound | Moderate | Low | Good to Excellent | Moderate (harsher conditions) |
| Methyl 3-chloro-5-iodopicolinate | High | Low | Excellent | Low |
| Methyl 5-bromo-3-iodopicolinate | Moderate | High | Good to Excellent | Excellent |
| Methyl 5-bromo-3-fluoropicolinate | Moderate | Very Low | Good to Excellent | Very Low |
| Methyl 5-bromo-3-methylpicolinate | Moderate | N/A | Good to Excellent | N/A |
Experimental Protocols
The following are generalized experimental protocols for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, based on common procedures for halopyridines. These should serve as a starting point for optimization.
Suzuki-Miyaura Coupling Protocol
Reaction: To a solution of the halopicolinate (1.0 equiv) and an arylboronic acid (1.2 equiv) in a 4:1 mixture of 1,4-dioxane and water, is added a base such as K₂CO₃ (2.0 equiv). The mixture is degassed with argon for 15 minutes. A palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 equiv), is then added, and the reaction mixture is heated to 80-100 °C until the starting material is consumed (monitored by TLC or LC-MS). Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Sonogashira Coupling Protocol
Reaction: In a sealed tube, the halopicolinate (1.0 equiv), a terminal alkyne (1.2 equiv), a palladium catalyst like Pd(PPh₃)₂Cl₂ (0.03 equiv), and a copper(I) co-catalyst such as CuI (0.05 equiv) are combined. A solvent like triethylamine or a mixture of THF and triethylamine is added. The mixture is degassed and then heated to 60-80 °C. The reaction progress is monitored by TLC or GC-MS. After completion, the reaction mixture is cooled, filtered to remove the amine salt, and the filtrate is concentrated. The residue is then purified by column chromatography.
Buchwald-Hartwig Amination Protocol
Reaction: To a dry Schlenk tube are added the halopicolinate (1.0 equiv), an amine (1.2 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 equiv), a phosphine ligand (e.g., Xantphos, 0.04 equiv), and a base (e.g., Cs₂CO₃, 1.5 equiv). The tube is evacuated and backfilled with an inert gas. Anhydrous toluene or 1,4-dioxane is added, and the mixture is heated to 90-110 °C. The reaction is monitored by LC-MS. Once the starting material is consumed, the reaction is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the product is purified by column chromatography.
Visualizing Synthetic Pathways and Workflows
To further clarify the synthetic transformations and experimental processes, the following diagrams have been generated.
Caption: Suzuki-Miyaura cross-coupling reaction pathway.
Caption: Sonogashira cross-coupling reaction pathway.
Caption: Buchwald-Hartwig amination reaction pathway.
Caption: General experimental workflow for cross-coupling.
References
A Comparative Guide to the Analytical Validation of Methyl 5-bromo-3-chloropicolinate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the validation of Methyl 5-bromo-3-chloropicolinate, a key intermediate in pharmaceutical synthesis. The following sections detail experimental protocols, present comparative data, and offer visualizations of the analytical workflow to aid researchers in selecting and implementing the most suitable validation techniques.
Data Presentation: Comparison of Analytical Methods
The validation of this compound relies on a combination of chromatographic and spectroscopic techniques to ensure its identity, purity, and quality. The table below summarizes the key performance characteristics of the principal analytical methods.
| Analytical Method | Parameter | Typical Performance Characteristics | Alternatives & Considerations |
| High-Performance Liquid Chromatography (HPLC) | Purity Assay & Impurity Profiling | Purity: >99% achievable[1]. Impurities: Detection of starting materials, by-products, and degradation products. | UPLC: Faster analysis times and higher resolution. LC-MS: For identification of unknown impurities[2]. |
| Linearity | R² > 0.999 for a concentration range of 1-100 µg/mL (typical). | ||
| Accuracy | 98-102% recovery (typical for pharmaceutical intermediates). | ||
| Precision | RSD < 2% for repeatability and intermediate precision. | ||
| Limit of Detection (LOD) / Limit of Quantitation (LOQ) | Method-dependent, typically in the ng/mL range. | ||
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification & Purity | Purity: >97% reported by suppliers[3]. Identification: Mass spectrum provides a unique fingerprint. | GC-FID: For routine purity checks without mass spectral data. |
| Sensitivity | High, capable of detecting trace impurities. | ||
| Selectivity | Excellent due to mass spectrometric detection. | ||
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structure Elucidation & Confirmation | ¹H NMR: Confirms the presence of aromatic and methyl protons. ¹³C NMR: Confirms the carbon skeleton. | 2D NMR (COSY, HSQC, HMBC): For unambiguous assignment of complex structures. |
| Quantitative NMR (qNMR) | Can be used for accurate purity determination against a certified reference standard. | ||
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Impurity Identification | Provides molecular weight information of impurities, aiding in their structural elucidation[2]. | High-Resolution Mass Spectrometry (HRMS): For accurate mass measurement and elemental composition determination. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established practices for the analysis of similar halogenated pyridine derivatives and should be optimized and validated for specific laboratory conditions.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Determination
This method is suitable for the quantitative analysis of this compound and the detection of non-volatile impurities.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid) is a common starting point for method development.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known weight of the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Volatile Impurity Analysis
This method is ideal for confirming the identity of the compound and analyzing for volatile or semi-volatile impurities.
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 50-500.
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is the definitive method for confirming the chemical structure of this compound.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR:
-
Acquire a standard proton spectrum.
-
Expected signals: A singlet for the methyl ester protons and two doublets for the aromatic protons on the pyridine ring.
-
-
¹³C NMR:
-
Acquire a proton-decoupled carbon spectrum.
-
Expected signals: Resonances for the methyl carbon, the carbonyl carbon, and the five carbons of the pyridine ring.
-
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of the deuterated solvent.
Mandatory Visualization
Analytical Workflow for the Validation of this compound
The following diagram illustrates a typical workflow for the comprehensive analytical validation of a batch of this compound.
Caption: Analytical workflow for the validation of this compound.
This guide provides a foundational framework for the analytical validation of this compound. It is imperative that all methods are fully validated in the laboratory of use to ensure compliance with regulatory requirements and to guarantee the quality of the final pharmaceutical product.
References
Biological activity of compounds synthesized from "Methyl 5-bromo-3-chloropicolinate"
Comparative Guide to the Biological Activity of Halogenated Picolinate Derivatives
Disclaimer: As of December 2025, a comprehensive review of scientific literature and patent databases did not yield specific examples of biologically active compounds synthesized directly from "Methyl 5-bromo-3-chloropicolinate". Consequently, this guide provides a comparative overview of the biological activities of structurally related halogenated and substituted picolinate derivatives to serve as a valuable resource for researchers and drug development professionals. The information presented is based on analogous compounds and aims to highlight the potential of this scaffold in medicinal chemistry.
Picolinic acid and its derivatives are recognized as "privileged" structural motifs in drug discovery, forming the core of numerous biologically active molecules. The presence of halogen substituents can significantly influence the pharmacokinetic and pharmacodynamic properties of these compounds, making them attractive candidates for targeting a range of diseases.
Hypothetical Synthetic Pathway
"this compound" serves as a versatile starting material for generating a library of diverse compounds. The bromine and chlorine atoms offer regioselective handles for various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions, allowing for the introduction of a wide array of substituents. The ester group can be readily hydrolyzed to the corresponding carboxylic acid or converted to amides, hydrazides, and other functional groups.
Caption: Hypothetical synthetic routes from this compound.
Comparative Biological Activities of Picolinate Derivatives
The following sections detail the biological activities of various picolinate derivatives, providing a framework for the potential applications of compounds synthesized from "this compound".
Enzyme Inhibition
Picolinate derivatives have shown significant promise as inhibitors of various enzymes implicated in disease.
Table 1: Picolinate Derivatives as Enzyme Inhibitors
| Compound Class | Target Enzyme | Key Findings | Reference Compound Example | IC50 (nM) |
| Picolinamides | 11β-HSD1 | Potent and metabolically stable inhibitors. Showed efficacy in a mouse pharmacodynamic model and reduced fasting blood glucose and insulin levels. | 6-(4-chlorophenoxy)-N-cyclohexylpicolinamide | 15 |
| N-methylpicolinamide-4-thiol derivatives | Aurora-B Kinase | Displayed potent and broad-spectrum anti-proliferative activities in vitro on several human cancer cell lines. | Compound 6p (structure in original paper) | 28 |
Objective: To determine the in vitro inhibitory activity of test compounds against Aurora-B kinase.
Materials:
-
Recombinant human Aurora-B kinase
-
Biotinylated peptide substrate (e.g., Biotin-LRRWSLG)
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the test compound, recombinant Aurora-B kinase, and the biotinylated peptide substrate to the kinase buffer.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km value for Aurora-B.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
The luminescence signal, which is proportional to the amount of ADP generated, is measured using a microplate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
Caption: Workflow for an in vitro kinase inhibition assay.
Anticancer Activity
Derivatives of picolinic acid have been investigated for their potential as anticancer agents, demonstrating cytotoxic effects against various cancer cell lines.
Table 2: Anticancer Activity of Picolinate Derivatives
| Compound Class | Cell Line | Activity | Key Findings |
| N-methylpicolinamide-4-thiol derivatives | A549 (Lung), H460 (Lung), HT-29 (Colon), MKN-45 (Gastric), U87MG (Glioblastoma), SMMC-7721 (Hepatocellular) | Cytotoxicity (IC50) | Several compounds showed broad-spectrum anticancer activity, with some being more potent than the reference drug sorafenib. |
Objective: To assess the in vitro cytotoxicity of test compounds against cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A549, H460)
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals by adding the solubilization buffer.
-
Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control (DMSO).
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
Antimicrobial Activity
Certain picolinate derivatives have exhibited promising activity against bacterial and fungal pathogens.
Table 3: Antimicrobial Activity of Picolinohydrazonamide Derivatives
| Compound Class | Organism | Activity | Key Findings |
| Picolinohydrazonamide derivatives | Gram-positive and Gram-negative bacteria, and selected yeasts | Minimum Inhibitory Concentration (MIC) | The compounds were tested for their microbiological activity, showing varying degrees of inhibition against a panel of microorganisms. |
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds serially diluted
-
96-well microtiter plates
-
Inoculum of the microorganism standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)
Procedure:
-
Perform serial two-fold dilutions of the test compounds in the broth medium in a 96-well plate.
-
Add a standardized inoculum of the microorganism to each well.
-
Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for a specified period (e.g., 18-24 hours).
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Signaling Pathway Context
Many of the biological activities observed for picolinate derivatives can be attributed to their interaction with specific signaling pathways. For instance, the inhibition of Aurora-B kinase by N-methylpicolinamide-4-thiol derivatives disrupts the mitotic checkpoint, leading to apoptosis in cancer cells.
Caption: Inhibition of Aurora-B kinase by a picolinate derivative disrupts mitosis.
This guide provides a foundational understanding of the potential biological activities of compounds that could be synthesized from "this compound". The provided experimental protocols and diagrams offer a starting point for researchers interested in exploring this chemical space for drug discovery and development.
A Comparative Guide to Methyl 5-bromo-3-chloropicolinate as a Reference Standard in Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the purity and accurate characterization of chemical entities are paramount. Reference standards serve as the cornerstone of analytical method validation, impurity profiling, and quality control, ensuring the reliability and reproducibility of experimental data. This guide provides a comprehensive comparison of Methyl 5-bromo-3-chloropicolinate as a reference standard, offering insights into its analytical performance, methodologies for its characterization, and a comparative overview with potential alternatives.
Physicochemical Properties and Purity of this compound
This compound is a halogenated pyridine derivative with the molecular formula C₇H₅BrClNO₂ and a molecular weight of 250.48 g/mol . It is typically supplied as a white to off-white solid. The purity of this compound is a critical attribute for its use as a reference standard. Commercially available this compound is generally offered at high purity levels, as detailed in the table below.
| Parameter | Specification | Analytical Method | Reference |
| Purity | ≥ 97% to 99.09% | HPLC, GC | [1][2][3][4] |
| Appearance | White to off-white solid | Visual | [4] |
| Molecular Formula | C₇H₅BrClNO₂ | - | |
| Molecular Weight | 250.48 | - | |
| CAS Number | 1214336-41-0 | - | |
| Structure Confirmation | Consistent with structure | ¹H NMR | [4] |
A Certificate of Analysis for a commercially available batch of this compound reported a purity of 99.09% as determined by High-Performance Liquid Chromatography (HPLC) and confirmed the structure using ¹H Nuclear Magnetic Resonance (NMR) spectroscopy.[4]
Comparison with Alternative Reference Standards
While this compound is a key intermediate and potential reference standard, other halogenated picolinic acid esters are also commercially available and could be considered as alternatives depending on the specific analytical need. The selection of a reference standard is often dictated by the analyte of interest and the impurities that need to be monitored. Below is a comparison of this compound with other structurally related, commercially available compounds that could potentially serve as reference standards in relevant analyses.
Note: Direct experimental comparative data on the performance of these compounds as reference standards is limited in publicly available literature. The following table is a compilation of information from supplier catalogs.
| Compound | CAS Number | Molecular Formula | Molecular Weight | Purity |
| This compound | 1214336-41-0 | C₇H₅BrClNO₂ | 250.48 | ≥ 97% - 99.09% |
| Methyl 3-bromo-6-chloropicolinate | 1214328-96-7 | C₇H₅BrClNO₂ | 250.48 | ≥ 97% |
| Methyl 5-bromo-6-chloronicotinate | 78686-77-8 | C₇H₅BrClNO₂ | 250.48 | ≥ 97% |
| Methyl 5-bromo-3-methylpicolinate | 213771-32-5 | C₈H₈BrNO₂ | 230.06 | ≥ 97% |
Experimental Protocols for Analysis
The accurate analysis of this compound requires robust and validated analytical methods. Based on the analysis of similar halogenated pyridine and picolinate derivatives, the following are detailed, exemplary protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is suitable for determining the purity of this compound and for quantifying it in various sample matrices.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient Program:
Time (min) % Solvent A % Solvent B 0 90 10 20 10 90 25 10 90 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve an accurately weighed amount of the reference standard in the initial mobile phase composition to a final concentration of approximately 0.5 mg/mL.
Gas Chromatography (GC) for Purity and Volatile Impurities
GC is a valuable technique for assessing the purity of this compound and for detecting any volatile impurities.
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A polar capillary column suitable for the analysis of amines and other nitrogen-containing compounds (e.g., CP-Wax 51 for Amines, 30 m x 0.32 mm, 0.5 µm film thickness).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Injection Mode: Split (e.g., 50:1).
-
Injection Volume: 1 µL.
-
Sample Preparation: Prepare a solution of the reference standard in a suitable solvent such as methanol or dichloromethane at a concentration of approximately 1 mg/mL.
¹H NMR Spectroscopy for Structural Confirmation
¹H NMR spectroscopy is essential for the unambiguous confirmation of the chemical structure of this compound.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: Tetramethylsilane (TMS).
-
Acquisition Parameters:
-
Number of scans: 16 or more to achieve a good signal-to-noise ratio.
-
Relaxation delay: 5 seconds.
-
Pulse angle: 90°.
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Sample Preparation: Dissolve 5-10 mg of the reference standard in approximately 0.7 mL of the deuterated solvent.
Visualizing Analytical Workflows
To further clarify the application of this compound as a reference standard, the following diagrams, generated using Graphviz, illustrate a typical analytical workflow and a decision-making process for selecting a reference standard.
Caption: Workflow for using this compound as a reference standard.
Caption: Decision tree for selecting an appropriate reference standard.
References
Spectroscopic Comparison of Methyl 5-bromo-3-chloropicolinate Isomers: A Guide for Researchers
For researchers, scientists, and professionals in drug development, a precise understanding of molecular structure is paramount. In the synthesis of complex molecules, the differentiation of isomers is a critical step, often relying on a suite of spectroscopic techniques. This guide provides a comparative analysis of the spectroscopic properties of Methyl 5-bromo-3-chloropicolinate and its potential constitutional isomers, offering a framework for their unambiguous identification.
Spectroscopic Data Summary
The following table summarizes the anticipated spectroscopic data for this compound and three of its constitutional isomers. These isomers are selected based on the rearrangement of the bromine and chlorine substituents on the pyridine ring, which would be common synthetic possibilities.
| Compound | Structure | ¹H NMR (ppm) | ¹³C NMR (ppm) | IR (cm⁻¹) | Mass Spectrometry (m/z) |
| This compound | ![]() |
H-4: ~8.2 (d, J≈2 Hz)H-6: ~8.6 (d, J≈2 Hz)CH₃: ~4.0 (s)C=O: ~164C2: ~147C3: ~122C4: ~141C5: ~133C6: ~151CH₃: ~53C=O stretch: ~1730C=C/C=N stretch: ~1550-1600C-Cl stretch: ~780C-Br stretch: ~680M⁺: 249/251/253 (isotope pattern for Br and Cl)Methyl 6-bromo-3-chloropicolinate
H-4: ~7.9 (d, J≈8 Hz)H-5: ~7.7 (d, J≈8 Hz)CH₃: ~4.0 (s)C=O: ~164C2: ~149C3: ~136C4: ~140C5: ~128C6: ~142CH₃: ~53C=O stretch: ~1730C=C/C=N stretch: ~1550-1600C-Cl stretch: ~760C-Br stretch: ~630M⁺: 249/251/253 (isotope pattern for Br and Cl)Methyl 5-bromo-6-chloropicolinate
H-3: ~8.1 (d, J≈8 Hz)H-4: ~7.9 (d, J≈8 Hz)CH₃: ~4.0 (s)C=O: ~164C2: ~150C3: ~128C4: ~143C5: ~118C6: ~155CH₃: ~53C=O stretch: ~1730C=C/C=N stretch: ~1550-1600C-Cl stretch: ~800C-Br stretch: ~640M⁺: 249/251/253 (isotope pattern for Br and Cl)
Note: The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference. Coupling constants (J) are in Hertz (Hz). Infrared frequencies are in wavenumbers (cm⁻¹). Mass spectrometry data is presented as the mass-to-charge ratio (m/z). The provided structures are 2D representations.
Experimental Protocols
The following are generalized protocols for the key spectroscopic techniques used in the characterization of "this compound" and its isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
¹H NMR Acquisition : Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition : Acquire the carbon-13 NMR spectrum on the same instrument. A proton-decoupled pulse sequence is standard. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
Data Processing : Process the raw data by applying a Fourier transform, phasing, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation (ATR) : For Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
Sample Preparation (KBr Pellet) : Alternatively, grind a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg) to a fine powder. Press the powder into a transparent pellet using a hydraulic press.
-
Data Acquisition : Record the IR spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis : Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction : Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization : Ionize the sample using an appropriate technique. Electron Ionization (EI) is common for GC-MS and provides fragmentation patterns useful for structural elucidation. Electrospray Ionization (ESI) is a softer ionization method often used for LC-MS, which typically yields the molecular ion peak.
-
Mass Analysis : Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Interpretation : Determine the molecular weight from the molecular ion peak. The isotopic pattern will be characteristic of the presence of bromine and chlorine atoms. Analyze the fragmentation pattern to deduce structural information.
Logical Workflow for Isomer Differentiation
The differentiation of these isomers relies on a systematic analysis of the combined spectroscopic data. The following diagram illustrates the logical workflow.
A Comparative Guide to Utilizing Methyl 5-bromo-3-chloropicolinate in Library Synthesis and Screening
For researchers, scientists, and drug development professionals, the strategic selection of building blocks is a critical step in the construction of small molecule libraries for high-throughput screening (HTS). This guide provides a comparative overview of "Methyl 5-bromo-3-chloropicolinate" as a scaffold in library synthesis, with a focus on its potential application in generating kinase inhibitor libraries. Due to the limited direct experimental data on this specific reagent in public literature, this guide leverages data from structurally related picolinamide-based libraries to provide a representative comparison and detailed experimental protocols.
Performance Comparison: Picolinamide vs. Alternative Scaffolds
The picolinamide scaffold, derivable from "this compound," is a valuable pharmacophore in medicinal chemistry, particularly for the development of kinase inhibitors. Its utility is benchmarked against other common heterocyclic scaffolds used in kinase inhibitor library synthesis.
Table 1: Comparison of Scaffolds for Kinase Inhibitor Library Synthesis
| Scaffold | Key Features | Representative Reactions for Library Synthesis | Typical Yields | Common Biological Targets |
| Picolinamide | - Rigid backbone for defined vectoral projection of substituents.- Nitrogen atom acts as a key hydrogen bond acceptor.- Dihalogenated pattern allows for sequential, site-selective diversification. | - Amide coupling with a diverse set of amines.- Suzuki or Stille coupling at the 5-bromo position.- Nucleophilic aromatic substitution at the 3-chloro position. | Good to Excellent (70-95% for amide coupling; 50-80% for cross-coupling) | Kinases (e.g., VEGFR-2, AChE), GPCRs |
| Pyrimidine | - "Privileged" scaffold in medicinal chemistry.- Multiple sites for substitution, allowing for extensive diversification. | - Suzuki coupling.- Buchwald-Hartwig amination.- Nucleophilic aromatic substitution. | Moderate to Good (40-85%) | Kinases, GPCRs, Ion Channels |
| Indazole | - Bicyclic system mimicking the purine core of ATP.- N1 and C3 positions are common points for diversification. | - N-alkylation/arylation.- Suzuki or Sonogashira coupling at halogenated positions. | Good (60-90%) | Kinases (e.g., c-Met, ALK) |
| Quinoline | - Fused aromatic system with multiple substitution points.- Can be tailored to interact with various regions of the ATP binding pocket. | - Suzuki or Stille coupling.- Amide coupling from a carboxylic acid handle. | Moderate to Good (50-85%) | Kinases (e.g., EGFR, VEGFR) |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of a picolinamide-based library, exemplified by the synthesis of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors. These protocols are adapted from published procedures for structurally similar compounds and can serve as a starting point for library synthesis using "this compound".[1]
Protocol 1: Amide Library Synthesis from this compound
This protocol describes the high-throughput synthesis of a picolinamide library via amide coupling of "this compound" with a diverse set of primary and secondary amines.
Materials:
-
This compound
-
Library of diverse primary and secondary amines (in solution)
-
Trimethylaluminum (2 M in toluene or heptane)
-
Anhydrous 1,2-dichloroethane (DCE)
-
96-well reaction block with sealing mat
-
Automated liquid handler (optional)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of Amine Plate: In a 96-well reaction block, dispense 1.2 equivalents of each unique amine solution into individual wells.
-
Dispensing of Picolinate Ester: Prepare a stock solution of this compound (1 equivalent) in anhydrous DCE. Dispense the stock solution into each well of the amine plate.
-
Addition of Coupling Reagent: Under an inert atmosphere, carefully add 1.5 equivalents of trimethylaluminum solution to each well at 0 °C.
-
Reaction Incubation: Seal the reaction block and allow the reaction to warm to room temperature, followed by heating at 80 °C for 12 hours.
-
Quenching and Work-up: Cool the reaction block to 0 °C and quench each well with a saturated aqueous solution of sodium bicarbonate. Extract the product from each well with dichloromethane.
-
Purification: The crude products can be purified via high-throughput parallel purification techniques such as solid-phase extraction (SPE) or preparative HPLC/MS.
Protocol 2: Suzuki Coupling for Library Diversification
This protocol outlines a general procedure for the diversification of a 5-bromo-3-chloropicolinamide library via a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
5-bromo-3-chloropicolinamide library (from Protocol 1)
-
Library of diverse boronic acids or boronate esters
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., 1,4-dioxane/water, DME/water)
-
96-well reaction block with sealing mat
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of Reaction Plate: In a 96-well reaction block, dispense 1 equivalent of each unique 5-bromo-3-chloropicolinamide from the previously synthesized library.
-
Addition of Reagents: To each well, add 1.5 equivalents of the corresponding boronic acid, 2 equivalents of the base, and a catalytic amount (e.g., 5 mol%) of the palladium catalyst.
-
Addition of Solvent: Add the chosen solvent system to each well.
-
Reaction Incubation: Seal the reaction block and heat at 80-100 °C for 12-24 hours under an inert atmosphere.
-
Work-up: After cooling to room temperature, filter the contents of each well to remove the catalyst. The filtrate can be concentrated and the products extracted with an appropriate organic solvent.
-
Purification: Purify the products using parallel purification techniques.
Mandatory Visualizations
The following diagrams illustrate the key workflows and a representative signaling pathway relevant to the application of picolinamide-based libraries.
Caption: A generalized workflow for the parallel synthesis of a picolinamide library.
Caption: A typical workflow for high-throughput screening of a compound library.
Caption: Inhibition of the VEGFR-2 signaling pathway by a picolinamide-based inhibitor.
Conclusion
References
Unveiling the Reaction Chemistry of Methyl 5-bromo-3-chloropicolinate: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the reactivity of bifunctional scaffolds like Methyl 5-bromo-3-chloropicolinate is crucial for designing novel synthetic routes. This guide provides a comparative analysis of its common reaction pathways, supported by experimental data, to elucidate the structure of its resulting products.
This compound, with the IUPAC name methyl 5-bromo-3-chloropyridine-2-carboxylate, is a versatile building block in organic synthesis.[1][2][3] Its pyridine core is substituted with a methyl ester at the 2-position, a chlorine atom at the 3-position, and a bromine atom at the 5-position. This arrangement of electron-withdrawing and leaving groups dictates its reactivity towards various reagents. This guide explores its behavior in nucleophilic aromatic substitution, Grignard reactions, and reductions.
Comparative Analysis of Reaction Products
The varied reactivity of this compound allows for selective functionalization at different positions on the pyridine ring. The following table summarizes the outcomes of key reactions, highlighting the versatility of this starting material.
| Reaction Type | Reagent(s) | Key Reaction Conditions | Product | Reference |
| Nucleophilic Aromatic Substitution (SNAr) | Phenol, Potassium Carbonate | Acetonitrile, 80°C, 12h | Methyl 5-bromo-3-phenoxypicolinate | [4] |
| Grignard Reaction | Methylmagnesium Bromide | Tetrahydrofuran, 0°C to 25°C | (5-bromo-3-chloropyridin-2-yl)methanol (after reduction of the initial ketone) | [5] |
| Reduction | Sodium Borohydride | Methanol, 0°C, 2h | (5-bromo-3-chloropyridin-2-yl)methanol | [6] |
Reaction Pathways and Experimental Protocols
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the 3-position of this compound is susceptible to nucleophilic aromatic substitution. This is exemplified by its reaction with phenol to yield Methyl 5-bromo-3-phenoxypicolinate.
Caption: Nucleophilic Aromatic Substitution of this compound.
Experimental Protocol (General Procedure X): A suspension of this compound (1 equivalent), phenol (1 equivalent), and potassium carbonate (2.5 equivalents) in acetonitrile (0.6 M) is heated at 80°C for 12 hours under a dry nitrogen atmosphere. After cooling to room temperature, the reaction mixture is concentrated under reduced pressure. The resulting residue is partitioned between water and ethyl acetate. The combined organic layers are dried and purified to afford the final product.[4]
Grignard Reaction
Treatment of this compound with a Grignard reagent, such as methylmagnesium bromide, can lead to addition to the ester functionality. The initial product is a ketone, which can be subsequently reduced.
Caption: Grignard Reaction and subsequent reduction of the ester.
Experimental Protocol: To a solution of this compound (1 g, 4.0 mmol) in THF (10 mL) at 0°C is added methylmagnesium bromide (8.8 mL, 8.8 mmol, 1M in THF). The reaction is stirred at 25°C for 2 hours. The reaction is then quenched with water (10 mL) and the resulting solution is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the product.[5]
Reduction of the Ester
The methyl ester group can be selectively reduced to a primary alcohol using a reducing agent like sodium borohydride.
Caption: Reduction of the methyl ester group.
Experimental Protocol: To a stirred solution of this compound (2.0 g, 8.0 mmol) in methanol (30 mL) at 0°C is added sodium borohydride (1.2 g, 32.0 mmol). The mixture is stirred at 0°C for 2 hours. The reaction is quenched by the addition of saturated aqueous ammonium chloride (20 mL) at 0°C. The resulting mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated to give the alcohol product.[6]
Conclusion
This compound demonstrates predictable yet versatile reactivity, allowing for selective transformations at different positions. The chloro group at the 3-position is amenable to nucleophilic aromatic substitution, while the methyl ester at the 2-position can be targeted by nucleophiles like Grignard reagents or reduced to the corresponding alcohol. The bromo group at the 5-position remains available for further cross-coupling reactions, which could be a topic for further investigation. The experimental data and protocols provided herein offer a solid foundation for chemists to utilize this valuable synthetic intermediate in their research and development endeavors.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. chemscene.com [chemscene.com]
- 3. 5-Bromo-3-chloro-2-pyridinecarboxylic acid methyl ester | 1214336-41-0 [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. EP4284804A1 - Tricyclic compounds useful in the treatment of cancer, autoimmune and inflammatory disorders - Google Patents [patents.google.com]
- 6. WO2021134004A1 - Cyclic compounds and methods of using same - Google Patents [patents.google.com]
Safety Operating Guide
Safe Disposal of Methyl 5-bromo-3-chloropicolinate: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed, step-by-step procedures for the safe disposal of Methyl 5-bromo-3-chloropicolinate, a halogenated organic compound. Adherence to these protocols is essential to minimize risks and manage chemical waste responsibly.
Chemical Safety and Hazard Information
This compound is classified as a hazardous substance. According to its Safety Data Sheet (SDS), it presents the following hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary statements advise to avoid breathing dust/fume/gas/mist/vapors/spray (P261) and to rinse cautiously with water for several minutes in case of eye contact (P305+P351+P338).[1][2]
Quantitative Data
A summary of the key quantitative data for this compound is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₅BrClNO₂ | [3] |
| Molecular Weight | 250.48 g/mol | [1][3] |
| Purity | ≥97% or ≥98% | [2][3][4] |
| Appearance | White to Pale-yellow to Yellow-brown Solid | [2] |
| Storage | Room temperature, under an inert atmosphere | [1][3] |
Experimental Protocol for Disposal
The following protocol outlines the mandatory steps for the safe disposal of this compound. This procedure is based on established guidelines for the management of halogenated organic waste.[5][6][7][8][9]
Materials Required:
-
Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, lab coat.
-
Designated, labeled, and leak-proof waste container for "Halogenated Organic Waste."
-
Chemical fume hood.
-
Spill containment kit for organic solvents.
Procedure:
-
Segregation: It is critical to segregate halogenated organic waste from all other waste streams, particularly non-halogenated organic solvents.[5][6][8][9] Do not mix this compound waste with acids, bases, or heavy metals.[5][8]
-
Container Labeling: Before adding any waste, ensure the designated "Halogenated Organic Waste" container is clearly and accurately labeled. The label should include the words "Hazardous Waste" and a list of all chemical constituents and their approximate percentages.[5][7]
-
Waste Collection:
-
All handling and transfer of this compound waste must be conducted within a certified chemical fume hood to minimize inhalation exposure.[8]
-
Carefully transfer the waste into the designated halogenated waste container.
-
Ensure the container is kept securely closed at all times, except when actively adding waste.[5][7][8]
-
-
Storage:
-
Disposal Request:
-
Once the waste container is full, or if waste is no longer being generated, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office.
-
Follow all institutional guidelines for waste pickup and documentation.
-
-
Spill Management:
-
In the event of a spill, immediately alert others in the vicinity.
-
If the spill is small, contain it using an appropriate absorbent material from a chemical spill kit. Place the contaminated absorbent material in a sealed bag, label it as hazardous waste, and dispose of it in the halogenated waste container.
-
For large spills, evacuate the area and contact your institution's emergency response team.[7][8]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. 1214336-41-0|this compound|BLD Pharm [bldpharm.com]
- 2. This compound | 1214336-41-0 [sigmaaldrich.com]
- 3. chemscene.com [chemscene.com]
- 4. calpaclab.com [calpaclab.com]
- 5. 7.2 Organic Solvents [ehs.cornell.edu]
- 6. bucknell.edu [bucknell.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Personal protective equipment for handling Methyl 5-bromo-3-chloropicolinate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for handling Methyl 5-bromo-3-chloropicolinate (CAS No. 1214336-41-0). Adherence to these guidelines is critical for ensuring laboratory safety and regulatory compliance.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. The GHS hazard statements for this compound are:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
The signal word for this chemical is Warning .[1]
Personal Protective Equipment (PPE)
Strict adherence to the following PPE requirements is mandatory to minimize exposure and ensure personal safety.
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). It is crucial to regularly inspect gloves for any signs of degradation or perforation. | Prevents skin contact, which can cause irritation. No specific breakthrough time data is available for this compound, so a conservative approach of changing gloves frequently is recommended. |
| Body Protection | A laboratory coat, long pants, and closed-toe shoes are required. For tasks with a higher risk of splashes, a chemically resistant apron should be worn. | Minimizes the risk of accidental skin exposure. |
| Respiratory Protection | All handling of the solid compound must be conducted in a certified chemical fume hood. If a fume hood is not available or if there is a potential for aerosol generation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. | Prevents inhalation of the powder, which can cause respiratory tract irritation.[1] |
Operational Plan: Step-by-Step Handling Protocol
This section outlines the procedural workflow for the safe handling of this compound from receipt to disposal.
Experimental Protocol: Weighing and Dissolving the Compound
-
Preparation and Engineering Controls:
-
Designate a specific area within a certified chemical fume hood for handling the compound to contain potential spills.
-
Verify that an emergency eyewash station and safety shower are accessible and unobstructed.
-
Ensure a spill kit containing appropriate absorbent material is readily available.
-
-
Donning Personal Protective Equipment:
-
Before handling, put on all required PPE as specified in the table above.
-
-
Handling the Compound:
-
Conduct all weighing and transfers of the solid compound within a chemical fume hood to control dust and vapors.
-
Use a spatula to carefully transfer the desired amount of the solid from its container to a tared weigh boat or directly into the reaction vessel.
-
To minimize dust generation, avoid rapid movements and pouring the powder from a height.
-
Once the desired amount is weighed, securely close the primary container.
-
If preparing a solution, add the solvent to the solid in the reaction vessel slowly to avoid splashing.
-
-
Decontamination and Waste Disposal:
-
After handling, decontaminate the work surface with an appropriate solvent (e.g., isopropanol or ethanol) followed by soap and water.
-
Dispose of all contaminated materials, including gloves, weigh boats, and paper towels, in a designated hazardous waste container.
-
Properly label the hazardous waste container according to your institution's guidelines.
-
Emergency Procedures
| Situation | Action |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and wash it before reuse.[2] If skin irritation persists, seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
| Spill | For a small spill, carefully scoop up the solid material, trying to minimize dust generation. Place it in a sealed container for disposal. Clean the spill area with a wet cloth or paper towel, and then decontaminate the area. For a large spill, evacuate the area and contact your institution's emergency response team. |
Disposal Plan
All waste containing this compound, including unused product, contaminated materials, and solutions, must be disposed of as hazardous waste.
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Liquid Waste: Collect in a compatible, sealed, and labeled container. Halogenated organic waste should be segregated from non-halogenated waste streams.
-
Follow all local, state, and federal regulations for hazardous waste disposal. It is common for institutions to have a dedicated chemical waste program for collection and disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

